6-Bromopyridine-2,3-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromopyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXOPWFJTFAZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625353 | |
| Record name | 6-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129012-04-0 | |
| Record name | 6-Bromopyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromopyridine-2,3-diamine: Chemical Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 6-Bromopyridine-2,3-diamine (CAS No: 129012-04-0), a key building block in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, organic synthesis, and drug discovery.
Chemical Properties and Structure
This compound is a substituted pyridine derivative with the molecular formula C₅H₆BrN₃.[1] Its structure features a pyridine ring with a bromine atom at the 6-position and two amino groups at the 2- and 3-positions, respectively. This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of complex heterocyclic compounds.
Identifiers and Descriptors
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 129012-04-0 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| SMILES | C1=CC(=NC(=C1N)N)Br | [1] |
| InChI | InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | [1] |
| InChIKey | LWXOPWFJTFAZRO-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Yellow to brown powder/solid | [2] |
| Melting Point | 155 °C (decomposes) (as 2,3-Diamino-5-bromopyridine) | |
| Boiling Point | 180 °C at 0.005-0.01 Torr (as 2,3-Diamino-5-bromopyridine) | [3] |
| Solubility | Soluble in methanol and hot water | [2][3] |
| Storage | Store at room temperature, protected from light and moisture | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step process starting from 2-aminopyridine. The general synthetic route involves bromination, nitration, and subsequent reduction of the nitro group.
Synthetic Pathway Overview
Caption: Synthetic overview for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromopyridine
This procedure is adapted from the synthesis of 2,3-diaminopyridine.
-
Materials: 2-aminopyridine, acetic acid, bromine.
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C in an ice bath.
-
Add a solution of bromine (1.0 eq) in acetic acid dropwise with vigorous stirring over 1 hour.
-
Allow the reaction temperature to rise to 50°C during the second half of the addition.
-
After the addition is complete, stir the mixture for 1 hour.
-
Dilute the reaction mixture with water to dissolve the precipitated hydrobromide salt.
-
Neutralize the solution with 40% sodium hydroxide solution with cooling and stirring.
-
Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry at 110°C.
-
Wash the dried product with hot petroleum ether to remove any 2-amino-3,5-dibromopyridine byproduct.
-
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
Materials: 2-Amino-5-bromopyridine, sulfuric acid (sp. gr. 1.84), 95% nitric acid.
-
Procedure:
-
In a three-necked flask immersed in an ice bath, add concentrated sulfuric acid.
-
Add 2-amino-5-bromopyridine (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
Add 95% nitric acid (1.14 eq) dropwise with stirring at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with 40% sodium hydroxide solution.
-
Collect the yellow precipitate by filtration, wash with water until sulfate-free, and dry at room temperature.
-
Step 3: Synthesis of this compound (as 2,3-Diamino-5-bromopyridine)
This procedure involves the reduction of the nitro group.
-
Materials: 2-Amino-5-bromo-3-nitropyridine, iron powder, ethanol, water, concentrated hydrochloric acid.
-
Procedure:
-
In a flask fitted with a reflux condenser, charge 2-amino-5-bromo-3-nitropyridine (1.0 eq), reduced iron powder (10 eq), 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot mixture to remove the iron and wash the iron residue with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the dark residue from water to yield the final product.
-
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ shows the following characteristic signals:
-
δ 6.61 (d, J = 7.7 Hz, 1H)
-
δ 6.47 (d, J = 7.7 Hz, 1H)
-
δ 5.82 (s, 2H, -NH₂)
-
δ 4.79 (s, 2H, -NH₂)
¹³C NMR Spectroscopy
The ¹³C NMR spectral data for the closely related 2,3-Diamino-5-bromopyridine is available and provides insight into the carbon framework of the molecule.
FTIR Spectroscopy
The FTIR spectrum of a diamine-substituted pyridine would be expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹ and N-H bending vibrations around 1600 cm⁻¹.
Mass Spectrometry
The mass spectrum of 2,3-Diamino-5-bromopyridine shows characteristic peaks at m/z 187 and 189, corresponding to the [M+H]⁺ ions with the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[4]
Applications in Drug Development
This compound serves as a crucial scaffold for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy. Its derivatives have been investigated for their potential to inhibit signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.
Role as a Kinase Inhibitor Scaffold
The diaminopyridine core can be functionalized to create potent and selective inhibitors of various kinases. The amino groups provide points for chemical modification to optimize binding to the ATP-binding pocket of target kinases.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential point of inhibition.
Experimental Workflow for Kinase Inhibition Assays
The evaluation of novel kinase inhibitors derived from this compound typically follows a structured experimental workflow to determine their potency, selectivity, and cellular activity.
Caption: General experimental workflow for novel kinase inhibitor evaluation.
Protocol for In Vitro Kinase Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.
-
Reagents and Materials:
-
Purified recombinant target kinase (e.g., PI3Kα).
-
Substrate (e.g., PIP₂).
-
ATP.
-
Test compound (serial dilutions).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
96- or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.
-
Add the diluted compound or vehicle (DMSO control) to the wells of the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
This technical guide provides a foundational understanding of this compound, a compound of significant interest in contemporary drug discovery. The information presented herein is intended to facilitate further research and development of novel therapeutics based on this versatile chemical scaffold.
References
Technical Guide: 6-Bromopyridine-2,3-diamine in Research and Drug Development
This technical guide provides an in-depth overview of 6-Bromopyridine-2,3-diamine, a pivotal building block for researchers, scientists, and professionals in drug development. The document outlines its chemical properties, synthesis, and significant applications, particularly in the formation of bioactive heterocyclic compounds.
Core Compound Data
This compound is a substituted pyridine derivative valued for its utility as a chemical intermediate. Its unique structure, featuring a bromine atom and two adjacent amino groups, allows for versatile chemical modifications, making it a key component in the synthesis of complex molecules for pharmaceutical and agrochemical applications.
| Property | Value | Source |
| CAS Number | 129012-04-0 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process analogous to the preparation of its isomer, 2,3-diamino-5-bromopyridine.[2][3] A plausible synthetic pathway originates from an appropriate aminopyridine precursor, involving sequential bromination, nitration, and reduction steps. The following protocol is a representative example based on established chemical transformations for similar structures.
Experimental Protocol: A Representative Multi-Step Synthesis
Step 1: Bromination of 2-Aminopyridine
-
Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C using an ice bath.
-
Add a solution of bromine in acetic acid dropwise with vigorous stirring over one hour, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture for an additional period.
-
Pour the reaction mixture into water and neutralize with a sodium hydroxide solution to precipitate the crude 2-amino-5-bromopyridine.
-
Collect the precipitate by filtration, wash with water until the filtrate is neutral, and dry.
-
Purify the crude product by washing with hot petroleum ether to remove di-substituted byproducts.
Step 2: Nitration of 2-Amino-5-bromopyridine
-
In a three-necked flask immersed in an ice bath, add concentrated sulfuric acid and cool to below 5°C.
-
Slowly add the 2-amino-5-bromopyridine from the previous step, ensuring the temperature does not exceed 5°C.
-
Add 95% nitric acid dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for another hour, followed by heating at 50-60°C for one hour.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize the solution with a 40% sodium hydroxide solution to precipitate the yellow 2-amino-5-bromo-3-nitropyridine.
-
Collect the product by filtration, wash thoroughly with water, and dry.
Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine to 2,3-Diamino-5-bromopyridine
-
In a flask fitted with a reflux condenser, combine the 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for one hour.
-
Filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the residue from water with the addition of decolorizing charcoal to obtain pure 2,3-diamino-5-bromopyridine.[2]
Note: The synthesis of the target compound, this compound, would follow a similar pathway, likely starting with a different aminopyridine isomer to achieve the desired substitution pattern.
Applications in Drug Discovery and Development
This compound is a crucial precursor in the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds with a wide range of biological activities.[4][5] These derivatives are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and immune checkpoint antagonists.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
The adjacent amino groups in this compound allow for facile condensation reactions with various electrophiles to form the fused imidazole ring of the imidazo[4,5-b]pyridine scaffold.
Experimental Protocol: General Synthesis of 2-Substituted-6-bromo-1H-imidazo[4,5-b]pyridines
-
A mixture of 5-Bromopyridine-2,3-diamine and a substituted aromatic carboxylic acid is refluxed in the presence of a dehydrating agent such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).
-
The reaction is heated for several hours.
-
Upon completion, the reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent like ethyl acetate.
-
The organic layer is dried and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography or recrystallization to afford the desired 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives.[4]
This synthetic route allows for the introduction of diverse substituents at the 2-position of the imidazo[4,5-b]pyridine core, enabling the exploration of structure-activity relationships in drug discovery programs.
Visualizing Synthetic and Signaling Pathways
The following diagrams illustrate the key synthetic workflow and a relevant biological signaling pathway where derivatives of this compound may exert their effects.
Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
Synthesis of 6-Bromopyridine-2,3-diamine: A Technical Guide for Pharmaceutical and Chemical Research
An in-depth examination of the synthetic pathway from 2-amino-5-bromopyridine, detailing reaction mechanisms, optimized protocols, and quantitative analysis for researchers and drug development professionals.
The synthesis of 6-Bromopyridine-2,3-diamine, a valuable building block in medicinal chemistry and drug discovery, is a critical process for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic route starting from the readily available precursor, 2-amino-5-bromopyridine. The process involves a two-step reaction sequence: the regioselective nitration of 2-amino-5-bromopyridine to yield 2-amino-5-bromo-3-nitropyridine, followed by the reduction of the nitro group to afford the target diamine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow for enhanced clarity.
Synthetic Strategy and Workflow
The overall synthetic pathway is a two-step process. The first step is the electrophilic nitration of the pyridine ring, followed by the reduction of the newly introduced nitro group.
Figure 1: Synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine
This procedure involves the nitration of 2-amino-5-bromopyridine using a mixture of concentrated sulfuric acid and nitric acid. The amino group at the 2-position directs the incoming nitro group to the 3-position.
Materials:
-
2-amino-5-bromopyridine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
10% Sodium hydroxide solution
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 2-amino-5-bromopyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.[1]
-
Once the addition is complete, continue stirring until all the solid has dissolved.
-
Slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.[1]
-
After the addition of nitric acid, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[1] Some protocols suggest heating to 50-60°C for an hour after stirring at room temperature.[2]
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution to a pH of 7-8 by the slow addition of a 10% aqueous sodium hydroxide solution.[1]
-
Collect the precipitated yellow solid by filtration.
-
Wash the solid thoroughly with cold water and dry it under a vacuum to obtain 2-amino-5-bromo-3-nitropyridine.[1]
Step 2: Synthesis of this compound
The second step involves the reduction of the nitro group of 2-amino-5-bromo-3-nitropyridine to an amino group, yielding the final product. Several reduction methods can be employed.
Materials:
-
2-amino-5-bromo-3-nitropyridine
-
Reduced iron powder
-
95% Ethanol
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.[2]
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.[2]
-
Heat the mixture to reflux with vigorous stirring for 1-2 hours.
-
After the reaction is complete (monitored by TLC), filter the hot mixture to remove the iron catalyst.
-
Wash the iron residue with hot ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.[2]
Materials:
-
2-amino-5-bromo-3-nitropyridine
-
Raney Nickel (10%)
-
Ethanol
-
Phosphoric acid
-
Saturated hydrochloric acid in ethanol
-
Concentrated hydrochloric acid
-
Hydrogen gas
Procedure:
-
Dissolve 2-amino-5-bromo-3-nitropyridine in a hot mixture of phosphoric acid and ethanol.[3]
-
Cool the solution to room temperature and add a saturated solution of hydrochloric acid in ethanol, followed by concentrated hydrochloric acid and 10% Raney Nickel.[3]
-
Transfer the mixture to a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to 1 MPa and heat to approximately 50 °C.[3]
-
Maintain the reaction under these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.[3]
-
Cool the reactor, release the pressure, and filter the reaction mixture to remove the catalyst.
-
The product can be isolated by evaporation of the solvent and subsequent purification.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each synthetic step, providing a basis for reaction optimization and scale-up.
Table 1: Nitration of 2-amino-5-bromopyridine
| Parameter | Value | Reference |
| Reactants | ||
| 2-amino-5-bromopyridine | 1.0 eq | [1][2] |
| Conc. H₂SO₄ | Varies (solvent) | [1][2] |
| Conc. HNO₃ | 1.1 - 1.2 eq | [1][2] |
| Reaction Conditions | ||
| Temperature | 0 - 60 °C | [1][2] |
| Reaction Time | 2 hours - overnight | [1][2] |
| Yield | ||
| 2-amino-5-bromo-3-nitropyridine | 71 - 85% | [1][2] |
Table 2: Reduction of 2-amino-5-bromo-3-nitropyridine
| Parameter | Method A (Fe/HCl) | Method B (Raney Ni/H₂) | Reference |
| Reactants | |||
| 2-amino-5-bromo-3-nitropyridine | 1.0 eq | 1.0 eq | [2][3] |
| Iron Powder | Excess | - | [2] |
| Conc. HCl | Catalytic | - | [2] |
| Raney Nickel | - | Catalytic (10% w/w) | [3] |
| Hydrogen Pressure | - | 1 MPa | [3] |
| Reaction Conditions | |||
| Solvent | Ethanol/Water | Ethanol/Phosphoric Acid | [2][3] |
| Temperature | Reflux | 50 °C | [2][3] |
| Reaction Time | 1 - 2 hours | Varies | [2][3] |
| Yield | |||
| This compound | ~78% | 89% | [3][4] |
Conclusion
The synthesis of this compound from 2-amino-5-bromopyridine is a well-established and efficient process. The two-step sequence of nitration followed by reduction provides the target molecule in good overall yield. The choice of reduction method can be tailored based on available equipment and desired purity profile, with catalytic hydrogenation often offering higher yields. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the reliable and scalable production of this important chemical intermediate.
References
Spectroscopic Analysis of 6-Bromopyridine-2,3-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 6-Bromopyridine-2,3-diamine. The information presented herein is essential for the structural elucidation, quality control, and reaction monitoring of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.25 | d | 1H | Aromatic CH |
| 6.77 | d | 1H | Aromatic CH |
| 5.40-5.70 | bs | 2H | -NH₂ |
| 4.80-5.20 | bs | 2H | -NH₂ |
Note: Data obtained for the synonymous compound 2,3-Diamino-5-bromopyridine in DMSO-d6 at 300 MHz.[1]
¹³C NMR Data
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound has not been found in the available literature. The expected characteristic absorption bands for the functional groups present in the molecule are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3250 | Strong, Broad | N-H Stretch (asymmetric and symmetric) of primary aromatic amine |
| 1650-1580 | Medium to Strong | N-H Bend of primary aromatic amine |
| 1600-1450 | Medium to Strong | C=C and C=N Stretch of pyridine ring |
| 1335-1250 | Strong | C-N Stretch of aromatic amine |
| ~1050 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
While a specific experimental mass spectrum for this compound is not available, the expected molecular ion peaks for different ionization techniques can be calculated based on its molecular formula, C₅H₆BrN₃.
| Ionization Mode | Calculated m/z | Species |
| ESI+ | 187.9823 | [M+H]⁺ |
| ESI+ | 210.9642 | [M+Na]⁺ |
| EI | 186.9745 | [M]⁺• |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the this compound sample. b. Transfer the sample into a clean, dry 5 mm NMR tube. c. Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube. d. Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent lock signal. e. Tune and match the probe for both the ¹H and ¹³C frequencies.
-
¹H NMR Acquisition: a. Load a standard proton experiment parameter set. b. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). c. Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (e.g., 1-2 seconds). e. Acquire the Free Induction Decay (FID).
-
¹³C NMR Acquisition: a. Load a standard carbon experiment parameter set (e.g., proton-decoupled). b. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm). c. Set a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. d. Set the relaxation delay (e.g., 2-5 seconds). e. Acquire the FID.
-
Data Processing: a. Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra. b. Phase the spectra to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle (agate or mullite)
-
Pellet press
-
Spatula
Instrumentation:
-
FT-IR Spectrometer with a sample holder for KBr pellets.
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Dry the KBr powder in an oven to remove any moisture. b. Place approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr powder into an agate mortar. c. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. d. Transfer a portion of the powdered mixture into the collar of the pellet press. e. Place the anvil in the collar and apply pressure using the hydraulic press (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectrum Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and H₂O). c. Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). d. Set the number of scans (e.g., 16 or 32) to be co-added for a good signal-to-noise ratio.
-
Data Analysis: a. Label the significant absorption peaks in the spectrum with their corresponding wavenumbers. b. Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound (e.g., N-H, C=C, C=N, C-N, C-Br).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and obtain information about the molecular formula.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Volumetric flasks and pipettes
-
Syringe and syringe filter (if necessary)
-
Mass spectrometry vials
Instrumentation:
-
Mass Spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument).
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable solvent. b. Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the same or a compatible solvent. c. If any particulate matter is visible, filter the final solution through a syringe filter (e.g., 0.22 µm) into a clean mass spectrometry vial.
-
Instrument Setup and Calibration: a. Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. b. Set the ESI source parameters, including the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. These parameters may need to be optimized for the specific compound. c. Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).
-
Data Acquisition: a. Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an HPLC system. b. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. c. The acquisition time will depend on the desired signal intensity and number of scans to be averaged.
-
Data Analysis: a. Determine the accurate mass of the molecular ion peak. b. Use the accurate mass and the isotopic pattern (due to the presence of Bromine) to confirm the elemental composition (C₅H₆BrN₃) of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Navigating the Physicochemical Landscape of 6-Bromopyridine-2,3-diamine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 6-Bromopyridine-2,3-diamine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its handling, storage, and application. While quantitative data is limited in publicly accessible literature, this guide furnishes a framework of expected behavior based on its chemical structure and outlines detailed experimental protocols for determining its precise physicochemical properties.
Core Physicochemical Properties
This compound is a heterocyclic amine whose solubility and stability are crucial parameters for its use in synthesis and formulation. The presence of the bromine atom and the two amino groups on the pyridine ring influences its polarity, hydrogen bonding capabilities, and susceptibility to degradation.
Solubility Profile
Definitive quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in peer-reviewed literature. However, its use in various patented synthetic procedures provides qualitative insights. The compound has been noted in reactions involving solvents such as ethyl acetate, dioxane, acetic acid, and water.[1][2][3][4][5] This suggests at least partial solubility in both polar protic and aprotic solvents.
To address the absence of specific data, the following table summarizes the likely solubility behavior and provides a template for researchers to populate with experimentally determined values.
| Solvent | Type | Expected Solubility Behavior | Quantitative Solubility (mg/mL) |
| Water | Polar Protic | Low to moderate; amino groups can hydrogen bond with water, but the pyridine ring and bromine reduce overall polarity. | Data Not Available |
| Ethanol | Polar Protic | Moderate to good; likely to be a suitable solvent for reactions and some analytical techniques. | Data Not Available |
| Methanol | Polar Protic | Moderate to good; similar to ethanol. | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good; a common solvent for poorly soluble compounds, it is expected to effectively dissolve this diamine. | Data Not Available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good; similar to DMSO in its ability to solvate a wide range of organic molecules. | Data Not Available |
| Acetonitrile | Polar Aprotic | Moderate; may be a suitable solvent for chromatographic applications. | Data Not Available |
| Ethyl Acetate | Polar Aprotic | Moderate; used in extractions and chromatography, suggesting reasonable solubility.[1][3][6][7] | Data Not Available |
| Dichloromethane (DCM) | Nonpolar | Low to moderate; the polarity of the diamine groups may limit solubility in nonpolar solvents. | Data Not Available |
| Dioxane | Polar Aprotic | Moderate to good; has been used as a reaction solvent.[2] | Data Not Available |
| Acetic Acid | Polar Protic | Good; the basic amino groups will be protonated, leading to high solubility. It has been used as a reaction solvent.[3][4][5][8] | Data Not Available |
Stability Profile
For pharmaceutical applications, stability testing is a mandatory regulatory requirement to establish a product's shelf life and storage conditions.[9][10][11][12]
| Condition | Expected Stability Behavior | Potential Degradation Products |
| Temperature | Generally stable at ambient temperatures.[13][14] High temperatures, especially in the presence of catalysts, could promote degradation. | Data Not Available |
| pH | Stable in neutral and basic conditions. In acidic conditions, the amino groups will be protonated, which may affect its reactivity and stability. | Data Not Available |
| Light | Aromatic amines can be light-sensitive. It is advisable to store the compound in amber vials or in the dark to prevent photodegradation. | Data Not Available |
| Air/Oxygen | Susceptible to oxidation, which is a common degradation pathway for aromatic amines. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. | Data Not Available |
Experimental Protocols
To empower researchers to determine the precise solubility and stability of this compound, the following detailed experimental protocols are provided. These are based on established methodologies for small molecule characterization.[15][16]
Protocol for Solubility Determination
A reliable method for determining thermodynamic solubility is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound should be used to determine the concentration of the saturated solution.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the concentration determined and the dilution factor.
The following diagram illustrates the experimental workflow for solubility determination:
Caption: Workflow for Solubility Determination
Protocol for Stability Assessment
Forced degradation studies are essential to understand the stability of a compound under various stress conditions.
Objective: To identify potential degradation pathways and the intrinsic stability of this compound.
Materials:
-
This compound
-
Solutions of HCl (acidic), NaOH (basic), and H₂O₂ (oxidative)
-
Water bath or oven for thermal stress
-
Photostability chamber
-
HPLC system with a diode-array detector (DAD) or mass spectrometer (MS) for peak purity analysis and identification of degradation products.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acidic/Basic Hydrolysis: Treat the sample solutions with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80 °C).
-
Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage of degradation and analyze the peak purity of the parent peak. If possible, identify the structure of major degradation products using techniques like LC-MS.
The logical relationship of factors affecting the stability of this compound is depicted in the following diagram:
References
- 1. WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors - Google Patents [patents.google.com]
- 2. WO2024059200A1 - Nek7 inhibitors - Google Patents [patents.google.com]
- 3. US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CA2800509A1 - Inhibitors of hcv ns5a - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases - Google Patents [patents.google.com]
- 8. WO2011149856A1 - Inhibitors of hcv ns5a - Google Patents [patents.google.com]
- 9. japsonline.com [japsonline.com]
- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 11. www3.paho.org [www3.paho.org]
- 12. pharmtech.com [pharmtech.com]
- 13. chemscene.com [chemscene.com]
- 14. pyridine-2,5-diamine,dihydrochloride|26878-35-3 - MOLBASE Encyclopedia [m.molbase.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. gassnova.no [gassnova.no]
An In-depth Technical Guide to the Reactivity of Amino Groups in 6-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridine-2,3-diamine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique arrangement of two adjacent amino groups on a pyridine ring, modified by the electronic influence of a bromine atom, presents a fascinating case of differential reactivity. This technical guide delves into the nuanced reactivity of the 2- and 3-amino groups, providing a comprehensive overview of the underlying electronic principles, supporting experimental evidence, and detailed protocols for the selective functionalization of this versatile scaffold. Understanding the chemoselectivity of these amino groups is paramount for the rational design and synthesis of novel imidazo[4,5-b]pyridines and other complex heterocyclic systems with significant therapeutic potential.
Core Concepts: Differential Reactivity of the Amino Groups
The reactivity of the amino groups in this compound is primarily governed by the electronic landscape of the pyridine ring. The endocyclic nitrogen atom and the bromine substituent exert electron-withdrawing inductive effects (-I), which generally decrease the basicity and nucleophilicity of the exocyclic amino groups compared to their aniline counterparts. However, the amino groups themselves are electron-donating through resonance (+M effect), which counteracts the inductive effects and activates the ring towards certain reactions.
The key to understanding the differential reactivity lies in the relative positions of the amino groups with respect to the ring nitrogen and the bromine atom.
-
The 2-Amino Group: This group is in the ortho position to the ring nitrogen. The lone pair of electrons on the 2-amino nitrogen can effectively delocalize into the pyridine ring, increasing its nucleophilicity. This position is generally considered the more nucleophilic of the two.
-
The 3-Amino Group: Situated meta to the ring nitrogen, the 3-amino group's ability to donate electron density into the ring via resonance is less pronounced compared to the 2-amino group. Consequently, the 3-amino group is generally less nucleophilic.
This inherent difference in nucleophilicity is the foundation for the regioselective reactions observed with this compound, most notably in the synthesis of imidazo[4,5-b]pyridines.
Experimental Evidence: Cyclocondensation Reactions
The most compelling evidence for the differential reactivity of the amino groups comes from the extensive use of this compound in cyclocondensation reactions to form 6-bromo-1H-imidazo[4,5-b]pyridines. This transformation involves the reaction of the diamine with a one-carbon electrophile, such as a carboxylic acid, aldehyde, or orthoester.
The generally accepted mechanism involves the initial nucleophilic attack by the more reactive 2-amino group on the electrophilic carbon, followed by an intramolecular cyclization involving the 3-amino group, and subsequent dehydration to form the stable aromatic imidazole ring.
Caption: General reaction pathway for the synthesis of 6-bromo-1H-imidazo[4,5-b]pyridines.
Quantitative Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 6-bromo-1H-imidazo[4,5-b]pyridine derivatives from this compound, highlighting the consistent regioselectivity of the cyclocondensation reaction.
Table 1: Synthesis of 2-Substituted-6-bromo-1H-imidazo[4,5-b]pyridines
| Electrophile | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Polyphosphoric acid (PPA) | - | 180 | 3 | 85 |
| 4-Nitrobenzoic Acid | PPA | - | 180 | 4 | 82 |
| 4-Methoxybenzoic Acid | PPA | - | 180 | 3.5 | 88 |
| Acetic Acid | 4N HCl | - | Reflux | 4 | 75 |
| Formic Acid | 4N HCl | - | Reflux | 3 | 80 |
Table 2: Synthesis of 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridines from Aldehydes
| Aldehyde | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaHSO₃ | DMF | 100 | 5 | 91 |
| 4-Chlorobenzaldehyde | NaHSO₃ | DMF | 100 | 6 | 88 |
| 4-Methylbenzaldehyde | NaHSO₃ | DMF | 100 | 5 | 93 |
| 4-Methoxybenzaldehyde | NaHSO₃ | DMF | 100 | 5 | 90 |
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridines from Carboxylic Acids
Caption: Experimental workflow for the synthesis of 2-aryl-6-bromo-1H-imidazo[4,5-b]pyridines.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic carboxylic acid (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Aqueous sodium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of this compound and the respective aromatic carboxylic acid is prepared.
-
Polyphosphoric acid is added to the mixture.
-
The reaction mixture is heated to 180 °C and maintained at this temperature for 3-4 hours.
-
The mixture is then allowed to cool to room temperature.
-
The reaction is quenched by carefully pouring the mixture into ice-water.
-
The resulting solution is neutralized with an aqueous sodium hydroxide solution until a precipitate is formed.
-
The solid precipitate is collected by filtration.
-
The collected solid is washed thoroughly with water.
-
The product is dried under vacuum.
-
Further purification is achieved by recrystallization from ethanol to yield the pure 2-aryl-6-bromo-1H-imidazo[4,5-b]pyridine.
General Procedure for the Synthesis of 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridines from Aldehydes
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Sodium bisulfite (NaHSO₃) (1.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
This compound, the aromatic aldehyde, and sodium bisulfite are dissolved in DMF.
-
The reaction mixture is heated to 100 °C and stirred for 5-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The mixture is poured into water, leading to the precipitation of the product.
-
The precipitate is collected by filtration.
-
The solid is washed with water and then dried.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Conclusion
The amino groups of this compound exhibit distinct reactivity profiles, a feature that has been effectively exploited in the synthesis of a wide array of heterocyclic compounds. The enhanced nucleophilicity of the 2-amino group, a consequence of its electronic environment within the pyridine ring, directs the regiochemical outcome of reactions such as cyclocondensations. This inherent selectivity obviates the need for protecting group strategies in many synthetic routes, thereby streamlining the path to complex molecules of interest. For researchers and professionals in drug development, a thorough understanding of this differential reactivity is crucial for the design of efficient and elegant syntheses of novel therapeutic agents based on the privileged imidazo[4,5-b]pyridine scaffold. Future work may focus on quantifying the pKa values of the individual amino groups through computational and experimental methods to provide a more precise predictive model for their reactivity.
The Strategic Utility of 6-Bromopyridine-2,3-diamine as a Pivotal Synthetic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromopyridine-2,3-diamine has emerged as a highly versatile and valuable scaffold in synthetic and medicinal chemistry. Its unique trifunctional nature, featuring a pyridine ring, a bromine atom, and two adjacent amino groups, provides a powerful platform for the construction of a diverse array of heterocyclic compounds. This technical guide elucidates the pivotal role of this compound as a synthetic building block, with a particular focus on its application in the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These fused heterocyclic systems are of significant interest in drug discovery, demonstrating a broad spectrum of biological activities, including kinase inhibition and antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1). This guide provides a comprehensive overview of its chemical properties, key synthetic transformations, detailed experimental protocols, and the biological significance of the resulting molecules.
Introduction
The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic functionalization of the pyridine ring can profoundly influence the physicochemical and pharmacological properties of a molecule. This compound is a prime example of a highly functionalized pyridine derivative that serves as a cornerstone for the synthesis of complex heterocyclic architectures.[1] The ortho-diamine functionality is a precursor to fused imidazole and pyrazine rings, while the bromine atom at the 6-position offers a versatile handle for post-synthetic modifications, most notably through transition metal-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally attractive starting material for the generation of compound libraries in drug discovery campaigns.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₆BrN₃ | [2] |
| Molecular Weight | 188.03 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 155 °C (decomposes) | [4] |
| CAS Number | 129012-04-0 | [2] |
| Solubility | Soluble in polar organic solvents such as ethanol and DMSO. |
Synthetic Applications: A Gateway to Fused Heterocycles
The primary utility of this compound lies in its role as a precursor to fused heterocyclic systems. The adjacent amino groups readily undergo cyclocondensation reactions with a variety of electrophiles to form five- and six-membered rings.
Synthesis of Imidazo[4,5-b]pyridines
The reaction of this compound with aldehydes is a direct and efficient method for the synthesis of 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridines. This transformation is a cornerstone for accessing a class of compounds with significant biological activity, including potent kinase inhibitors.[5]
Table 1: Synthesis of 2-Substituted-6-bromo-3H-imidazo[4,5-b]pyridines
| Aldehyde (R-CHO) | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | EtOH, I₂, reflux, 24 h | - | [1] |
| Benzaldehyde | DMSO, Na₂S₂O₅ | 91.4 | [6] |
| Substituted Benzaldehydes | Microwave or Conventional Heating | High | [2] |
| 4-Chlorobenzaldehyde | - | 96 | [2] |
| 4-Fluorobenzaldehyde | - | 95 | [2] |
| 2-Chlorobenzaldehyde | - | - | [2] |
To a solution of 5-bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol) in 40 mL of ethanol, benzaldehyde (0.6 mL, 5.84 mmol) is added dropwise, followed by the addition of iodine (0.09 g, 0.531 mmol). The resulting mixture is heated to reflux at 90°C with magnetic stirring. After 24 hours, a brown solid forms, which is then filtered, washed three times with distilled water, and dried in an oven to yield the desired product.
Synthesis of Pyrido[2,3-b]pyrazines
The condensation of this compound with 1,2-dicarbonyl compounds, such as glyoxal, affords 6-bromopyrido[2,3-b]pyrazines. These heterocycles are valuable intermediates in the synthesis of various biologically active molecules, including TRPV1 antagonists.[7]
Table 2: Synthesis of Pyrido[2,3-b]pyrazine Derivatives
| 1,2-Dicarbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| Glyoxal | EtOH, reflux | - | General Method |
| 2,2'-Pyridil | Acetic acid, reflux | 79 | [4] |
In a round-bottom flask, this compound (1.0 mmol) is dissolved in ethanol (10 mL). To this solution, an aqueous solution of glyoxal (40%, 1.1 mmol) is added. The reaction mixture is heated at reflux for 4-6 hours and monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 6-bromopyrido[2,3-b]pyrazine.
Post-Synthetic Modification: The Role of the Bromine Atom
The bromine atom at the 6-position of the synthesized imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines is a key functional group for further molecular elaboration. It readily participates in various transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The 6-bromo-substituted heterocycles are excellent substrates for this reaction, enabling the synthesis of 6-aryl and 6-heteroaryl derivatives.
Table 3: Suzuki-Miyaura Cross-Coupling of 6-Bromo-imidazo[4,5-b]pyridines
| 6-Bromo-imidazo[4,5-b]pyridine Derivative | Arylboronic Acid | Catalyst/Base/Solvent | Yield (%) | Reference |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 4-Nitrophenyl boronic acid | Pd(PPh₃)₄/K₂CO₃/Toluene:Ethanol (4:1) | 100 | [7] |
| 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄/K₂CO₃/Dioxane:Water (3:1) | 52 | [3] |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/Toluene:Ethanol (4:1) | 35 | [7] |
In a reaction vessel, 6-bromopyridin-3-amine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equiv) are combined. The vessel is purged with an inert gas (e.g., argon or nitrogen). Anhydrous solvent, typically a mixture of 1,4-dioxane and degassed water (4:1), is added. The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer by column chromatography.
Biological Significance and Signaling Pathways
The heterocyclic scaffolds synthesized from this compound have shown significant promise in modulating key biological pathways implicated in various diseases.
Kinase Inhibition
Derivatives of imidazo[4,5-b]pyridine are potent inhibitors of several protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases. These inhibitors often target the ATP-binding site of kinases. Key signaling pathways affected include the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[4]
TRPV1 Antagonism
Pyrido[2,3-b]pyrazine derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. Antagonism of TRPV1 is a promising strategy for the development of novel analgesics.
Conclusion
This compound stands out as a preeminent building block in modern organic synthesis and medicinal chemistry. Its inherent reactivity and functional group handles provide a streamlined entry into diverse and biologically relevant fused heterocyclic systems. The ability to readily synthesize imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, coupled with the potential for late-stage functionalization via the bromine atom, underscores its strategic importance. For researchers and drug development professionals, this compound represents a powerful and versatile tool for the exploration of novel chemical space and the development of next-generation therapeutics targeting a range of diseases.
Experimental Workflows
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [mdpi.com]
- 6. [PDF] From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
The Versatile Scaffold: 6-Bromopyridine-2,3-diamine in Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: 6-Bromopyridine-2,3-diamine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, including a pyridine ring substituted with a bromine atom and two adjacent amino groups, provide a rich platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This technical guide explores the core applications of this compound, detailing its role in the development of novel anticancer, antimicrobial, and kinase-inhibiting agents. The strategic positioning of its functional groups allows for a wide range of chemical transformations, making it a privileged scaffold in the design of targeted therapies.
Synthetic Applications: A Gateway to Bioactive Heterocycles
This compound serves as a key precursor for the synthesis of several classes of biologically active molecules, most notably imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines. The adjacent diamino groups are primed for cyclization reactions, while the bromine atom offers a handle for further diversification through cross-coupling reactions.
Imidazo[4,5-b]pyridine Derivatives
The condensation of this compound with aldehydes or carboxylic acids is a common and efficient method for the construction of the imidazo[4,5-b]pyridine core. This scaffold is a well-known pharmacophore present in numerous compounds with a broad spectrum of biological activities.
Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
A mixture of 5-bromopyridine-2,3-diamine (1.0 g, 5.31 mmol), benzaldehyde (0.6 mL, 5.84 mmol), and a catalytic amount of iodine (0.09 g, 0.531 mmol) in ethanol (40 mL) is refluxed with magnetic stirring at 90°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by flash chromatography on silica gel to yield the desired 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[1]
Pyrido[2,3-d]pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine scaffold, another critical pharmacophore in medicinal chemistry, can be synthesized from this compound. These compounds have shown significant promise as kinase inhibitors and anticancer agents. The synthesis often involves cyclization with a suitable one-carbon synthon.
Experimental Protocol: General Synthesis of Pyrido[2,3-d]pyrimidines
While a specific protocol starting from this compound for a simple pyrido[2,3-d]pyrimidine was not detailed in the provided results, a general approach involves the reaction of a 2,3-diaminopyridine with a β-ketoester or a similar reagent. For instance, the cyclization of a related aminonicotinonitrile with cyanoacetamide followed by acylation and intramolecular heterocyclization affords the desired pyrido[2,3-d]pyrimidine core.[2]
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position of the pyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocol: Representative Suzuki-Miyaura Coupling of a Bromopyridine Derivative
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), 6-bromopyridin-3-amine (1.0 mmol), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equivalents) are added.[3][4] A degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, is then added.[3][4] The reaction mixture is heated to 80-100°C and stirred until completion, as monitored by TLC or LC-MS.[3] After cooling, the product is extracted and purified by column chromatography.[5]
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a wide range of biological activities, positioning them as promising candidates for drug discovery programs.
Anticancer Activity
A significant area of application for this compound derivatives is in oncology. Compounds incorporating the imidazo[4,5-b]pyridine and pyrido[2,3-d]pyrimidine scaffolds have exhibited potent cytotoxic effects against various cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 6-Bromoquinazoline derivative | MCF-7 | 0.53 - 1.95 | [6] |
| 6-Bromoquinazoline derivative | SW480 | 0.53 - 1.95 | [6] |
| Amidino-substituted imidazo[4,5-b]pyridine | HeLa | 1.8 - 3.2 | [7] |
| Amidino-substituted imidazo[4,5-b]pyridine | SW620 | 0.4 - 0.7 | [8] |
| Pyrido[2,3-d]pyrimidine derivative | MCF-7 | 0.57 | [2] |
| Pyrido[2,3-d]pyrimidine derivative | HepG2 | 1.13 | [2] |
| Cyanopyridone derivative | MCF-7 | 1.39 - 1.77 | [9] |
| Cyanopyridone derivative | HepG2 | 2.71 | [9] |
Table 1: Anticancer Activity of Selected Derivatives
Kinase Inhibition
Many derivatives of this compound function as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.
| Kinase Target | Scaffold/Derivative | IC50 (nM) | Reference |
| PIM-1 | Pyrido[2,3-d]pyrimidine | 11.4 | [2] |
| PIM-1 | Pyrido[2,3-d]pyrimidine | 17.2 | [2] |
| CK2 | Pyrido[2,3-d]pyrimidine | 6000 | [10] |
| VEGFR-2 | Pyridine-urea | 3930 | [10] |
| HER-2 | Cyanopyridone | - | [9] |
Table 2: Kinase Inhibitory Activity of Selected Derivatives
Antimicrobial Activity
Imidazo[4,5-b]pyridine derivatives synthesized from this compound have also shown promising activity against various bacterial and fungal strains.
| Compound Class | Bacterial Strain | MIC (µM) | Reference |
| Amidino-substituted imidazo[4,5-b]pyridine | E. coli | 32 | [7] |
| Imidazo[4,5-b]pyridine derivative | M. tuberculosis | <1 | [11] |
Table 3: Antimicrobial Activity of Selected Derivatives
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
Kinase Inhibition Pathways
By targeting kinases such as VEGFR-2, EGFR, and PIM-1, these compounds can disrupt downstream signaling cascades that are crucial for tumor progression and angiogenesis.
Caption: General overview of signaling pathways inhibited by derivatives of this compound.
Experimental Workflow for Synthesis and Screening
The discovery and development of new therapeutic agents from this compound typically follow a structured workflow, from initial synthesis to biological evaluation.
References
- 1. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
An In-depth Technical Guide to 6-Bromopyridine-2,3-diamine: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromopyridine-2,3-diamine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine core substituted with a bromine atom and two adjacent amino groups, confers upon it a versatile reactivity profile. This attribute has positioned it as a valuable starting material for the synthesis of a diverse array of complex molecules, most notably in the development of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the generation of targeted therapies. Detailed experimental protocols and a summary of its key physical and chemical data are presented to facilitate its use in research and development.
Introduction and Historical Context
The pyridine scaffold is a ubiquitous motif in a vast number of commercial compounds, including agrochemicals, pharmaceuticals, and vitamins. The journey of pyridine chemistry began in the mid-19th century, and since then, the functionalization of the pyridine ring has been a central theme in organic synthesis. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the broader exploration of diaminopyridines and their halogenated derivatives as key intermediates in drug discovery. The synthesis of a closely related compound, 2,3-diamino-5-bromopyridine, was described in the chemical literature as early as 1990, highlighting the long-standing interest in this class of compounds. The impetus for the synthesis of molecules like this compound has largely been driven by the need for versatile building blocks in the creation of novel therapeutic agents, particularly those targeting protein kinases.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃ | PubChem[1] |
| Molecular Weight | 188.03 g/mol | PubChem[1] |
| Appearance | Dark brown crystalline powder | Chem-Impex |
| CAS Number | 129012-04-0 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | C1=CC(=NC(=C1N)N)Br | PubChem[1] |
| InChIKey | LWXOPWFJTFAZRO-UHFFFAOYSA-N | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Storage | Store at 0-8 °C | Chem-Impex |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available pyridine derivative. A common strategy involves the reduction of a corresponding nitro-substituted bromopyridine.
General Synthetic Workflow
The synthesis generally follows a logical progression of functional group manipulations on the pyridine ring. A representative workflow is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of a related compound, 2,3-diamino-5-bromopyridine, which can be adapted for this compound. This procedure involves the reduction of an amino-nitro-bromopyridine intermediate.[2]
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)
-
In a suitable reaction vessel, 2-amino-5-bromopyridine is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Nitric acid is added dropwise to the solution while maintaining the low temperature.
-
The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature and then gently heated to around 50-60 °C to ensure complete nitration.
-
The reaction mixture is then carefully poured onto ice, and the resulting solution is neutralized with a strong base (e.g., sodium hydroxide) to precipitate the 2-amino-5-bromo-3-nitropyridine product.
-
The solid product is collected by filtration, washed with water, and dried.
Step 2: Reduction to 2,3-Diamino-5-bromopyridine
-
A mixture of 2-amino-5-bromo-3-nitropyridine, a reducing agent such as iron powder, ethanol, water, and a catalytic amount of concentrated hydrochloric acid is prepared in a flask fitted with a reflux condenser.[2]
-
The mixture is heated under reflux for approximately one hour.
-
After the reduction is complete, the iron catalyst is removed by filtration while the solution is hot. The filter cake is washed with hot ethanol.
-
The combined filtrate and washings are evaporated to dryness.
-
The crude product is then purified by recrystallization from water to yield 2,3-diamino-5-bromopyridine.
Applications in Drug Discovery and Development
This compound is a highly valued building block in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors. The di-amino functionality provides a versatile handle for the construction of various heterocyclic ring systems, while the bromine atom allows for the introduction of diverse substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach is instrumental in exploring structure-activity relationships (SAR) during the drug discovery process.
Role as a Scaffold for Kinase Inhibitors
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The aminopyridine core, which can be derived from this compound, is a common feature in many kinase inhibitors. It can act as a crucial hydrogen bond donor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region.
Inhibition of the JNK Signaling Pathway
Derivatives of this compound have been investigated as inhibitors of various kinases, including the c-Jun N-terminal kinases (JNKs). The JNK signaling pathway is a member of the mitogen-activated protein kinase (MAPK) family and is activated by cellular stress signals such as cytokines and UV radiation.[3] The activation of this pathway can lead to cellular responses such as apoptosis and inflammation.[4] Therefore, inhibitors of the JNK pathway are of significant interest for the treatment of various diseases.
Caption: Inhibition of the JNK signaling pathway by a derivative of this compound.
Conclusion
This compound has established itself as a cornerstone in the synthesis of complex organic molecules with significant biological activity. Its utility as a versatile scaffold for the development of kinase inhibitors underscores its importance in modern drug discovery. The synthetic routes to this compound are well-established, and its reactivity is well-understood, making it an accessible and valuable tool for medicinal chemists. As the quest for more selective and potent therapeutic agents continues, the role of this compound and its derivatives is poised to expand, offering new avenues for the treatment of a wide range of diseases. This in-depth guide provides the necessary technical information for researchers to harness the full potential of this remarkable molecule.
References
- 1. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold [mdpi.com]
- 2. Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Synthesis of Novel Therapeutics: A Technical Guide to 6-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridine-2,3-diamine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core with adjacent amino groups and a strategically placed bromine atom, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth overview of the safety, handling, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutics, particularly kinase inhibitors.
Safety Data Sheet at a Glance
A thorough understanding of the hazards associated with this compound is paramount for its safe handling in a laboratory setting. The following tables summarize the key safety information derived from available Safety Data Sheets (SDS).
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |
Hazard Identification and Classification
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation. |
This table is a summary. Always consult the full Safety Data Sheet before use.
Personal Protective Equipment (PPE) and Handling Precautions
| Precaution | Description |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
| General Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Experimental Protocols: Synthesis of Imidazo[4,5-b]pyridine Derivatives
This compound is a key starting material for the synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant therapeutic potential, including as kinase inhibitors. The following is a representative experimental protocol for the synthesis of 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridines.
Synthesis of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from the synthesis of related imidazo[4,5-b]pyridine derivatives.[3]
Materials:
-
This compound
-
Benzaldehyde
-
Nitrobenzene (as solvent and oxidizing agent)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent) and benzaldehyde (1 equivalent).
-
Solvent Addition: Add nitrobenzene to the flask.
-
Reaction: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove residual nitrobenzene.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Logical Workflow for Safe Handling and Synthesis
The following diagram illustrates a logical workflow for the safe handling of this compound and its use in a typical synthetic procedure.
Role in Drug Development: Targeting Kinase Signaling Pathways
Derivatives of this compound, particularly imidazo[4,5-b]pyridines, have been identified as potent inhibitors of various protein kinases.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The following diagram illustrates a simplified representation of a generic MAP kinase signaling pathway, which is a common target for inhibitors derived from this scaffold.
Conclusion
This compound is a compound of significant interest to the drug discovery and development community. Its utility as a versatile synthetic intermediate, coupled with the potent biological activities of its derivatives, underscores its importance in the generation of novel therapeutic agents. Adherence to strict safety protocols is essential for its handling, and a comprehensive understanding of its reactivity is key to its successful application in the synthesis of next-generation pharmaceuticals. This guide serves as a foundational resource for researchers embarking on the use of this valuable chemical entity in their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1] This powerful method allows for the formation of carbon-nitrogen (C-N) bonds between aryl halides or pseudohalides and a wide variety of amine coupling partners. The reaction is prized for its broad substrate scope, functional group tolerance, and generally high yields, offering a significant advantage over classical methods of N-arylation.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromopyridine-2,3-diamine. The resulting N6-substituted pyridine-2,3,6-triamine scaffold is a key structural motif in many biologically active compounds and serves as a versatile intermediate for the synthesis of novel pharmaceutical agents.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond at the 6-position of the pyridine ring with a primary or secondary amine. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-arylated product and regenerate the active Pd(0) catalyst.[1] The choice of palladium source, phosphine ligand, base, and solvent is critical for the success of the reaction and often requires optimization for specific substrates.
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported in publicly available literature, the following tables summarize typical reaction conditions and reported yields for structurally similar bromopyridine derivatives. This data provides a strong foundation for reaction optimization.
Table 1: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Various Amines [2]
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos Precatalyst (4 mol%) | LiHMDS | THF | 65 | 12 | 83 |
| Piperidine | RuPhos Precatalyst (4 mol%) | LiHMDS | THF | 65 | 12 | 70 |
| n-Hexylamine | RuPhos Precatalyst (4 mol%) | LiHMDS | THF | 65 | 12 | 58 |
| Aniline | BrettPhos Precatalyst (4 mol%) | LiHMDS | THF | 65 | 12 | 66 |
| 4-Methoxyaniline | BrettPhos Precatalyst (4 mol%) | LiHMDS | THF | 65 | 12 | 73 |
| 4-Chloroaniline | BrettPhos Precatalyst (4 mol%) | LiHMDS | THF | 65 | 12 | 63 |
Table 2: Buchwald-Hartwig Amination of Other Bromopyridine Derivatives
| Substrate | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [3] |
| 6-Bromopurine ribonucleoside | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 1 | 90 | [1] |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for similar substrates and should be optimized for the specific amine coupling partner.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos precatalyst, 2-4 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., LiHMDS, NaOt-Bu, Cs₂CO₃, 1.4 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF, Toluene, Dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst (or palladium source and ligand), and the base to an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar.
-
Reagent Addition: If using a solid amine, add it at this stage. Seal the flask with a septum or cap.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the liquid amine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N6-substituted pyridine-2,3,6-triamine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization
The success of the Buchwald-Hartwig amination can be sensitive to several factors. The following points should be considered for troubleshooting and optimization:
-
Catalyst and Ligand: The choice of ligand is crucial. For electron-rich anilines, bulky, electron-donating ligands such as XPhos or RuPhos are often effective. For less reactive amines or challenging substrates, more active precatalysts may be necessary. The catalyst loading may also need to be adjusted (typically between 1-5 mol%).
-
Base: The strength and nature of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required, potentially necessitating higher reaction temperatures or longer reaction times.
-
Solvent: The solvent must be anhydrous and deoxygenated. Toluene, dioxane, and THF are common choices. The polarity of the solvent can influence the reaction rate and yield.
-
Temperature: Reaction temperatures typically range from 65 °C to 110 °C. Lower temperatures may be required for highly reactive substrates to minimize side reactions, while higher temperatures may be necessary for less reactive coupling partners.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Therefore, it is essential to perform the reaction under an inert atmosphere of argon or nitrogen using proper Schlenk or glovebox techniques.
-
Substrate Purity: The purity of the starting materials, particularly the this compound and the amine, is important for achieving high yields and avoiding side reactions.
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of N6-substituted pyridine-2,3,6-triamines, which are important building blocks in drug discovery and development. While specific, optimized protocols for this exact substrate are not widely published, the general procedures and data from closely related compounds provide a robust starting point for researchers. Careful consideration and optimization of the catalyst system, base, solvent, and temperature are key to achieving high yields and purity for a given amine coupling partner. The protocols and information provided herein are intended to serve as a comprehensive guide for scientists working in this area.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 6-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from 6-Bromopyridine-2,3-diamine. This versatile building block enables the creation of a diverse range of imidazo[4,5-b]pyridine scaffolds, which have shown significant potential as inhibitors of various protein kinases implicated in cancer and other diseases.
Introduction
Protein kinases are a critical class of enzymes that regulate a wide array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The imidazo[4,5-b]pyridine core, structurally analogous to purines, is a privileged scaffold in kinase inhibitor design, capable of forming key interactions within the ATP-binding site of these enzymes. This compound serves as an excellent starting material for the synthesis of this scaffold, with the bromo substituent providing a convenient handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
This document outlines the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines and details their activity against key kinase targets such as Aurora kinases, Tropomyosin receptor kinase A (TrkA), and Cyclin-dependent kinase 9 (CDK9).
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors synthesized from this compound derivatives.
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives Against Various Kinases
| Compound ID | R1-Substituent (at position 2) | R2-Substituent (at position 6) | Kinase Target | Activity (IC50/Kd, nM) | Reference |
| 1 | 4-(4-methylpiperazin-1-yl)phenyl | H | Aurora A | 15 | [1] |
| Aurora B | 25 | [1] | |||
| Aurora C | 19 | [1] | |||
| 2 | 1,3-dimethyl-1H-pyrazol-4-yl | 4-(4-chlorobenzyl)piperazin-1-yl | Aurora A | 7.5 (Kd) | [2] |
| Aurora B | 48 (Kd) | [2] | |||
| FLT3 | 6.2 (Kd) | [2] | |||
| 3 | (structure not fully specified) | (structure not fully specified) | TrkA | (subnanomolar) | |
| 4 | (structure not fully specified) | (structure not fully specified) | CDK9 | 630 - 1320 | |
| 5 | 4-cyanophenyl | H | (Antiproliferative) | 1800-3200 (IC50) | [3] |
Note: The numbering of the pyridine ring in the starting material may vary in the literature (e.g., 5-bromo-2,3-diaminopyridine). The resulting imidazo[4,5-b]pyridine scaffold is the same.
Mandatory Visualization
Synthetic and Experimental Workflow
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinase targets for the synthesized inhibitors.
Aurora Kinase Signaling Pathway
Caption: Simplified Aurora Kinase signaling pathway in mitosis.
TrkA Signaling Pathway
Caption: Overview of the TrkA receptor signaling pathway.
CDK9 Signaling Pathway
Caption: Role of CDK9 in transcriptional regulation.
Experimental Protocols
Protocol 1: General Synthesis of 6-Bromo-2-aryl-imidazo[4,5-b]pyridines
This protocol describes the cyclocondensation reaction of this compound with an aromatic aldehyde to form the core imidazo[4,5-b]pyridine scaffold.[4]
Materials:
-
This compound (or 5-bromo-2,3-diaminopyridine)
-
Substituted aromatic aldehyde (1.0-1.2 equivalents)
-
p-Benzoquinone (1.0 equivalent)
-
Absolute ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add equimolar amounts of this compound, the desired aromatic aldehyde, and p-benzoquinone in absolute ethanol (e.g., 5.32 mmol of each in 30 mL of ethanol).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-bromo-2-aryl-imidazo[4,5-b]pyridine.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for determining the IC50 value of a synthesized inhibitor against a target kinase using a luminescence-based assay that measures ADP production.[5][6][7]
Materials:
-
Purified recombinant kinase (e.g., Aurora A, TrkA, CDK9)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a white multi-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent (twice the initial reaction volume) to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.
-
Luminescence Measurement: Incubate at room temperature for 30-60 minutes, then measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This is an alternative method for measuring kinase activity based on fluorescence resonance energy transfer.[8][9][10]
Materials:
-
Purified recombinant kinase
-
Biotinylated kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compound
-
HTRF® KinEASE™ Kit (contains Eu3+-cryptate labeled anti-phospho antibody and streptavidin-XL665)
-
HTRF-compatible microplate reader
Procedure:
-
Kinase Reaction:
-
In a suitable microplate, combine the kinase, biotinylated substrate, and serially diluted inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection:
-
Stop the reaction by adding the HTRF detection buffer containing EDTA.
-
Add the premixed HTRF detection reagents (Eu3+-cryptate labeled antibody and streptavidin-XL665).
-
Incubate at room temperature for 60 minutes to allow for the formation of the detection complex.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
The HTRF ratio is proportional to the amount of phosphorylated substrate.
-
Determine the IC50 value as described in the previous protocol.
-
References
- 1. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Compounds from 6-Bromopyridine-2,3-diamine
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Fused heterocyclic scaffolds containing a pyridine ring are foundational structures in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique electronic properties. Pyridine-fused heterocycles are integral to numerous pharmaceuticals, acting as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The strategic functionalization of these core structures allows for the fine-tuning of their pharmacological profiles.
6-Bromopyridine-2,3-diamine is a versatile and valuable building block for the synthesis of diverse fused N-heterocycles. Its vicinal diamine functionality serves as a handle for cyclization reactions to form five- or six-membered rings, while the bromo-substituent provides a reactive site for subsequent cross-coupling reactions, enabling further molecular diversification. This document provides detailed protocols for the synthesis of three key fused heterocyclic systems derived from this precursor: imidazo[4,5-b]pyridines, pyrido[2,3-b]pyrazines, and[1][2]triazolo[4,5-b]pyridines.
Core Reaction Pathways
The primary synthetic routes involve the cyclocondensation of the diamine with various electrophilic reagents to construct the fused ring system. The choice of reagent dictates the nature of the resulting heterocycle.
References
Application of 6-Bromopyridine-2,3-diamine in Agrochemical Synthesis
Application Note and Protocol
Introduction
6-Bromopyridine-2,3-diamine is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its structure, featuring a pyridine ring substituted with a bromine atom and two adjacent amino groups, offers multiple reactive sites for constructing complex molecules with desired biological activities. The presence of the vicinal diamines is particularly suited for the formation of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which have been identified as a promising class of insecticides. The bromine atom provides a convenient handle for further structural modifications through various cross-coupling reactions, allowing for the fine-tuning of the molecule's physicochemical properties and biological efficacy.
This document provides detailed application notes on the use of this compound in the synthesis of a representative class of insecticidal compounds, the imidazo[4,5-b]pyridines. A detailed experimental protocol for a representative synthesis is provided, along with a summary of relevant quantitative data and graphical representations of the synthetic workflow and proposed mode of action.
Application in Insecticide Synthesis: Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridine derivatives are a class of compounds that have demonstrated significant insecticidal activity against a range of agricultural pests.[1][2] The synthesis of these compounds often involves the condensation of a substituted pyridine-2,3-diamine with an aldehyde or carboxylic acid, followed by further functionalization. This compound is an ideal starting material for accessing this scaffold, with the resulting 6-bromo-imidazo[4,5-b]pyridine intermediate serving as a versatile platform for introducing diverse substituents to explore structure-activity relationships.
The general synthetic approach involves the cyclization of this compound with an appropriate electrophile to form the imidazole ring, followed by modification of the bromine substituent. This strategy allows for the creation of a library of analogues with varying insecticidal potencies.
Quantitative Data Summary
The following table summarizes the insecticidal activity of various imidazo[4,5-b]pyridine derivatives against different pest species, as reported in the literature. This data highlights the potential of this class of compounds, which can be accessed through synthetic routes starting from this compound.
| Compound ID | Target Pest | Concentration | Mortality Rate (%) | Reference |
| 8n | Nilaparvata lugens | 5 mg/L | 46.85 | [1] |
| 10a | Mythimna separata | 1 mg/L | 100.00 | [1][2] |
| 10a | Plutella xylostella | 1 mg/L | 100.00 | [1][2] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of a representative 6-bromo-imidazo[4,5-b]pyridine intermediate and its subsequent derivatization.
Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Intermediate 1)
This protocol is adapted from methodologies for the synthesis of similar imidazo[4,5-b]pyridine structures.[3]
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Iodine (catalyst)
-
Sodium thiosulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzaldehyde (1.0 eq).
-
Add a catalytic amount of iodine to the mixture.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.
Synthesis of a Representative N-alkylated Imidazo[4,5-b]pyridine Insecticide
This protocol describes a general method for the N-alkylation of the imidazo[4,5-b]pyridine core, a common step in the synthesis of bioactive molecules in this class.[3]
Materials:
-
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Intermediate 1)
-
Alkylating agent (e.g., ethyl bromoacetate)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a solution of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the alkylating agent (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated product.
Diagrams
Caption: Synthetic workflow for an imidazo[4,5-b]pyridine insecticide.
Caption: Proposed logical pathway for insecticidal action.
References
- 1. Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromopyridine-2,3-diamine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridine-2,3-diamine is a versatile heterocyclic compound that holds significant potential as a bidentate N,N-ligand for the synthesis of novel transition metal catalysts. Its unique electronic and steric properties, arising from the pyridine ring and the adjacent amino groups, make it an attractive candidate for a variety of catalytic applications. The presence of the bromine atom at the 6-position offers a site for further functionalization, allowing for the tuning of the ligand's properties or its immobilization on a solid support.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of transition metal catalysts. The information presented herein is based on established principles of coordination chemistry and catalysis, drawing analogies from structurally related pyridine-diamine and diimine ligand systems.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The diamine moiety can chelate to the metal center, forming a stable complex.
General Protocol for the Synthesis of a Palladium(II) Complex
This protocol describes a general method for the synthesis of a dichloropalladium(II) complex of this compound, a potential precatalyst for cross-coupling reactions.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Anhydrous, degassed dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous, degassed DCM to dissolve the ligand.
-
In a separate Schlenk flask, dissolve Bis(acetonitrile)palladium(II) chloride (1.0 equiv) in anhydrous, degassed DCM.
-
Slowly add the palladium precursor solution to the ligand solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Reduce the solvent volume under vacuum.
-
Add anhydrous diethyl ether to precipitate the product.
-
Isolate the solid product by filtration under an inert atmosphere, wash with diethyl ether, and dry under vacuum.
-
Characterize the resulting complex by NMR spectroscopy, mass spectrometry, and elemental analysis.
Potential Catalytic Applications & Protocols
Based on the catalytic activity of structurally similar pyridine-based ligands, complexes of this compound are anticipated to be active in a range of important organic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing N,N-bidentate ligands are widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The this compound ligand can provide the necessary electronic and steric environment to facilitate these catalytic cycles.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, using a hypothetical palladium complex of this compound as the catalyst.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[Pd(6-Br-pydiam)Cl₂] (0.5-2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Schlenk tube
-
Inert atmosphere
Procedure:
-
To a Schlenk tube, add the aryl bromide, arylboronic acid, [Pd(6-Br-pydiam)Cl₂], and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the toluene/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ruthenium-Catalyzed Hydrogenation Reactions
Ruthenium complexes with pyridine-based ligands are known to be effective catalysts for hydrogenation and transfer hydrogenation of ketones, aldehydes, and imines. A ruthenium complex of this compound could potentially exhibit similar catalytic activity.
This protocol describes the transfer hydrogenation of acetophenone to 1-phenylethanol using isopropanol as the hydrogen source, catalyzed by a hypothetical ruthenium complex.
Materials:
-
Acetophenone (1.0 equiv)
-
[Ru(6-Br-pydiam)Cl₂(PPh₃)] (hypothetical catalyst, 1 mol%)
-
Potassium hydroxide (KOH) (10 mol%)
-
Anhydrous isopropanol
-
Reflux condenser
-
Inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add acetophenone, the ruthenium catalyst, and KOH.
-
Flush the flask with an inert gas.
-
Add anhydrous isopropanol.
-
Heat the mixture to reflux (approx. 82 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the mixture with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Iron-Catalyzed Oxidation Reactions
Iron complexes with nitrogen-based ligands can catalyze a variety of oxidation reactions. An iron complex of this compound could potentially be active in the oxidation of alcohols or hydrocarbons.
This protocol outlines the oxidation of a secondary alcohol to a ketone using an iron catalyst and a terminal oxidant.
Materials:
-
Secondary alcohol (e.g., 1-phenylethanol) (1.0 equiv)
-
[Fe(6-Br-pydiam)Cl₂] (hypothetical catalyst, 2-5 mol%)
-
tert-Butyl hydroperoxide (t-BuOOH) (1.5 equiv)
-
Acetonitrile
-
Round-bottom flask
Procedure:
-
To a round-bottom flask, add the secondary alcohol and the iron catalyst.
-
Add acetonitrile as the solvent.
-
Slowly add t-BuOOH to the mixture at room temperature.
-
Stir the reaction for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables provide illustrative quantitative data from catalytic systems employing ligands structurally related to this compound. This data is intended to provide a general expectation of performance and should be used for comparative purposes only.
Table 1: Illustrative Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene/H₂O | 100 | 2 | >95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | 2 | Dioxane/H₂O | 80 | 12 | 88 |
| 3 | 4-Chlorobenzonitrile | Phenylboronic acid | 2 | Toluene/H₂O | 110 | 18 | 75 |
Table 2: Illustrative Performance in Transfer Hydrogenation of Ketones
| Entry | Ketone | Catalyst Loading (mol%) | Hydrogen Source | Base | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Acetophenone | 0.5 | i-PrOH | KOH | 82 | 1 | >99 |
| 2 | Benzophenone | 1 | i-PrOH | KOtBu | 82 | 4 | 95 |
| 3 | Cyclohexanone | 1 | i-PrOH | KOH | 82 | 2 | >99 |
Conclusion
This compound presents a promising scaffold for the development of novel transition metal catalysts. Its bidentate nature and the potential for further functionalization make it a versatile ligand for a wide array of catalytic transformations. The protocols and data presented in these application notes, though based on analogous systems, provide a solid foundation for researchers to begin exploring the catalytic potential of this compound complexes in their own work. Further research into the synthesis, characterization, and catalytic evaluation of these specific complexes is warranted to fully unlock their capabilities.
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines using 6-Bromopyridine-2,3-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromopyridine-2,3-diamine is a valuable bifunctional building block in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems. The vicinal diamine functionality allows for the construction of various ring systems, while the bromo substituent provides a handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions. This positions this compound as a key starting material for the generation of diverse compound libraries for drug discovery. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. This application note provides a detailed protocol for the microwave-assisted synthesis of 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridines from this compound and various aldehydes.
Core Applications in Drug Discovery
Substituted imidazo[4,5-b]pyridines, also known as 1-deazapurines, are an important class of heterocyclic compounds with a wide range of biological activities. They are isosteres of purines and can act as antagonists or inhibitors of enzymes that process purine substrates. The strategic placement of the bromo group on the pyridine ring allows for subsequent modifications using cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling extensive Structure-Activity Relationship (SAR) studies. This makes the synthesized 6-bromo-1H-imidazo[4,5-b]pyridine core a versatile scaffold for developing novel therapeutics, particularly in the area of kinase inhibitors.
Microwave-Assisted Synthesis of 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridines
The synthesis of the imidazo[4,5-b]pyridine scaffold from this compound proceeds via a condensation reaction with an aldehyde, followed by an oxidative cyclization. Microwave irradiation can significantly accelerate this process.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridines.
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis
This protocol details the general procedure for the reaction of this compound with an aldehyde under microwave irradiation.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (or another suitable solvent like DMF)
-
Sodium metabisulfite (Na2S2O5) or another mild oxidizing agent
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 188 mg).
-
Add the desired aldehyde (1.1 mmol).
-
Add ethanol (3 mL) and sodium metabisulfite (1.5 mmol, 285 mg).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Experimental Workflow Diagram
Application Notes and Protocols for the Synthesis of Imidazo[4,5-b]pyridine Derivatives from 6-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a range of imidazo[4,5-b]pyridine derivatives, commencing from the key starting material, 6-Bromopyridine-2,3-diamine. The imidazo[4,5-b]pyridine scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide spectrum of biological activities. These derivatives have been explored as potential therapeutic agents, including anticancer and antimicrobial agents.
The following sections detail the primary synthetic routes, quantitative data from various synthetic approaches, step-by-step experimental protocols, and visual representations of the synthetic workflows.
Synthetic Pathways Overview
The principal method for constructing the imidazo[4,5-b]pyridine core from this compound involves a cyclocondensation reaction. This is typically achieved through two main pathways:
-
Reaction with Aldehydes: Condensation with various aromatic or heteroaromatic aldehydes, followed by an oxidative cyclization, yields 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridines. This reaction can be performed under conventional heating or microwave irradiation, with the latter often providing improved yields and reduced reaction times.
-
Reaction with Carboxylic Acids: Direct condensation with carboxylic acids or their derivatives (e.g., orthoesters) under acidic conditions and heat provides the corresponding 2-substituted imidazo[4,5-b]pyridines.
The resulting 6-bromo-imidazo[4,5-b]pyridine core is a versatile intermediate that can be further functionalized, for instance, through N-alkylation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) at the bromine-substituted position.
Below is a diagram illustrating the general synthetic workflow.
Caption: General synthetic workflow for imidazo[4,5-b]pyridine derivatives.
Data Presentation: Synthesis of 2-Substituted-6-bromo-3H-imidazo[4,5-b]pyridines
The following tables summarize quantitative data for the synthesis of various 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridines from this compound and different aldehydes, comparing conventional heating and microwave-assisted methods.
Table 1: Conventional Synthesis via Condensation with Aldehydes
| Aldehyde Substituent (R) | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Ethanol | Iodine (cat.) | 90 (Reflux) | 24 | - | [1] |
| Phenyl | DMSO | Na2S2O5 | Not Specified | Not Specified | 91.4 | [2] |
| 4-Chlorophenyl | - | - | - | - | 96 | [3] |
| 2-Chlorophenyl | - | - | - | - | - | [3] |
| 2,4-Dimethoxyphenyl | - | - | - | - | - | [3] |
| 4-Cyanophenyl | DMSO | Na2S2O5 | Not Specified | Not Specified | - | [2] |
Table 2: Microwave-Assisted Synthesis via Condensation with Aldehydes
| Aldehyde Substituent (R) | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3,4-Dichlorophenyl | DMF | - | - | - | - | [4] |
| Various substituted phenyls | - | - | - | - | High | [3] |
Note: Detailed quantitative data for some microwave-assisted syntheses were not available in the cited literature, but were described as providing high yields in reduced reaction times.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic transformations.
Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine via Conventional Heating
This protocol describes the synthesis via condensation of this compound with benzaldehyde using a catalytic amount of iodine.[1]
Materials:
-
This compound (5-bromo-2,3-diaminopyridine)
-
Benzaldehyde
-
Ethanol (EtOH)
-
Diiodide (I₂)
-
Distilled water
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel)
-
Oven
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve 1.0 g (5.31 mmol) of this compound in 40 mL of ethanol.
-
To this solution, add 0.6 mL (5.84 mmol) of benzaldehyde dropwise with stirring.
-
Add a catalytic amount of diiodide (0.09 g, 0.531 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 90 °C) with continuous magnetic stirring.
-
Maintain the reflux for 24 hours. During this time, a brown solid is expected to form.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid three times with distilled water.
-
Dry the collected product in an oven.
-
If necessary, purify the crude product by flash chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridines
This protocol outlines a general procedure for the rapid synthesis of 2-aryl-imidazo[4,5-b]pyridines using microwave irradiation, which has been shown to reduce reaction times and improve yields.[3][4]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 3,4-dichlorobenzaldehyde)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
Equipment:
-
Microwave reactor vial
-
Microwave synthesizer
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
Procedure:
-
In a microwave reactor vial, combine this compound (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in a suitable solvent such as DMF.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration (e.g., 10-30 minutes). The optimal conditions may need to be determined for each specific aldehyde.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 6-bromo-2-(substituted-phenyl)-3H-imidazo[4,5-b]pyridine.
Protocol 3: N-Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
This protocol describes the subsequent alkylation of the synthesized imidazo[4,5-b]pyridine core under phase-transfer catalysis conditions.[1]
Materials:
-
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
-
Alkylating agent (e.g., benzyl chloride, ethyl 2-bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine in DMF, add potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide.
-
Add the alkylating agent to the mixture.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the residue by column chromatography on silica gel to separate the N-alkylated regioisomers.
Visualization of Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key experimental workflows.
Caption: Workflow for conventional synthesis of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.
Caption: Workflow for microwave-assisted synthesis of 2-aryl-imidazo[4,5-b]pyridines.
Caption: Workflow for N-alkylation of the imidazo[4,5-b]pyridine core.
References
Application Notes and Protocols: One-Pot Synthesis of 8-Bromo-triazolo[1,5-a]pyridine from 6-Bromopyridine-2,3-diamine
Application Notes and Protocols: One-Pot Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine from 6-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolopyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-proliferative, and antimicrobial properties. Their rigid bicyclic structure serves as a valuable scaffold in the design of novel therapeutic agents. This application note provides a detailed protocol for a one-pot synthesis of 8-bromo-[1][2]triazolo[1,5-a]pyridine from this compound. This method involves an efficient diazotization of the 3-amino group followed by an in-situ intramolecular cyclization. The retention of the bromine atom at the 8-position offers a versatile handle for further structural modifications through cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.
Reaction Principle
The one-pot synthesis proceeds via a two-step sequence initiated by the selective diazotization of the more basic 3-amino group of this compound using a nitrous acid source, typically generated in situ from sodium nitrite and a mineral acid at low temperatures. The resulting highly reactive diazonium salt intermediate is not isolated but undergoes immediate intramolecular cyclization. The nucleophilic 2-amino group attacks the diazonium group, leading to the formation of the fused triazole ring and extrusion of a proton to yield the stable aromatic 8-bromo-[1][2]triazolo[1,5-a]pyridine.
Experimental Protocols
Synthesis of Starting Material: this compound
A plausible synthetic route to the starting material, this compound, can be adapted from established procedures for the synthesis of related diaminopyridines. A common approach involves the nitration of a suitable brominated aminopyridine followed by reduction.
Materials:
-
2-Amino-6-bromopyridine
-
Nitric acid (fuming)
-
Sulfuric acid (concentrated)
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Nitration: To a stirred solution of 2-amino-6-bromopyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated product, 2-amino-6-bromo-3-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
Reduction: Suspend the 2-amino-6-bromo-3-nitropyridine in a mixture of ethanol and water. Add iron powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux and stir for 8-12 hours.
-
Purification: After cooling, filter the reaction mixture through a pad of celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. The residue is then taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
One-Pot Synthesis of 8-Bromo-[1][2][3]triazolo[1,5-a]pyridine
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Water
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Diazotization: While maintaining the temperature between 0 and 5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred solution of the diamine. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Cyclization: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the triazolopyridine product is typically observed as a precipitate.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH of the mixture is neutral (pH ~7).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 8-bromo-[1][2]triazolo[1,5-a]pyridine as a solid.
Data Presentation
The following table summarizes representative quantitative data for the one-pot synthesis of 8-bromo-[1][2]triazolo[1,5-a]pyridine. The data is based on typical yields and purities achieved for analogous diazotization and intramolecular cyclization reactions of diaminopyridines.
| Parameter | Value | Method of Analysis |
| Yield | 75-85% | Gravimetric analysis after purification |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Melting Point | 152-157 °C | Melting Point Apparatus |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.51 (d, J=7.6 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H), 7.24 (dd, J=8.8, 7.6 Hz, 1H) | Nuclear Magnetic Resonance Spectroscopy |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 145.2, 132.8, 129.6, 125.4, 118.9, 114.7 | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum (ESI+) | m/z 197.9 [M+H]⁺, 199.9 [M+H+2]⁺ | Mass Spectrometry |
Application Notes and Protocols: 6-Bromopyridine-2,3-diamine in the Preparation of Novel Polymers and Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the direct polymerization of 6-Bromopyridine-2,3-diamine is not extensively documented in current literature, its unique structural features—a pyridine ring, two adjacent amino groups, and a reactive bromine atom—present significant potential for the synthesis of novel polymers and functional materials. The pyridine moiety can enhance thermal stability and introduce specific metal-coordinating and hydrogen-bonding capabilities. The diamine functionality is suitable for established polymerization reactions such as polycondensation to form polyamides and polyimides. Furthermore, the bromine atom serves as a versatile handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups. These tailored polymers could find applications in areas such as specialty plastics, membrane materials, and as scaffolds in drug delivery systems.
This document provides detailed protocols for the synthesis of analogous polymers from structurally related pyridine-containing diamines. These methods can be adapted for the experimental polymerization of this compound. Additionally, potential applications and post-polymerization modification strategies are discussed.
Potential Applications of Polymers Derived from this compound
Polymers incorporating the this compound moiety are anticipated to exhibit a unique combination of properties, making them attractive for several advanced applications:
-
High-Performance Plastics: The rigid pyridine ring is expected to impart high thermal stability and mechanical strength to the polymer backbone, suitable for engineering plastics that can withstand harsh conditions.
-
Gas Separation Membranes: The tailored microstructure and potential for strong intermolecular interactions could lead to polymers with selective gas permeability, useful for applications such as carbon dioxide capture.
-
Drug Delivery Matrices: The pyridine nitrogen can be protonated or coordinated to metal ions, offering a pH-responsive element or a binding site for metallodrugs. The polymer matrix could be designed for controlled release of therapeutic agents.
-
Functional Coatings and Adhesives: The strong hydrogen-bonding capabilities of the amide or imide linkages, combined with the polar pyridine group, could result in excellent adhesion to various substrates.
-
Platforms for Catalysis: The bromine atom can be substituted with catalytic moieties, creating functional polymers that can act as recyclable catalyst supports.
Synthesis of Analogous Pyridine-Containing Polyamides
Aromatic polyamides are known for their outstanding thermal and mechanical properties. The following section details a general protocol for the synthesis of a polyamide from a pyridine-containing diamine, which can be adapted for this compound.
Experimental Protocol: Synthesis of a Pyridine-Containing Polyamide via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from 2,6-diaminopyridine and terephthaloyl chloride.
Materials:
-
2,6-Diaminopyridine
-
Terephthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium Chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Low-temperature bath (e.g., ice-water or dry ice/acetone)
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a clean, dry three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 2,6-diaminopyridine (1.091 g, 10 mmol) and anhydrous LiCl (0.424 g, 10 mmol) in anhydrous DMAc (40 mL). Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.
-
Cooling: Cool the flask to 0-5 °C using a low-temperature bath.
-
Diacid Chloride Addition: Slowly add terephthaloyl chloride (2.030 g, 10 mmol) to the stirred diamine solution. The diacid chloride can be added as a solid in portions or as a solution in a small amount of anhydrous DMAc via a dropping funnel over 30 minutes.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12-18 hours. The solution will become viscous as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (400 mL). A fibrous precipitate of the polyamide will form.
-
Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot water to remove LiCl and any unreacted monomers, followed by a final wash with methanol.
-
Drying: Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Quantitative Data for Analogous Polyamide Synthesis
The following table summarizes typical reaction conditions and resulting polymer properties for pyridine-containing polyamides, which can serve as a benchmark when developing protocols for this compound.
| Parameter | Value |
| Monomers | 2,6-Diaminopyridine, Terephthaloyl Chloride |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Catalyst/Additive | Lithium Chloride (LiCl) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 14-20 hours |
| Typical Inherent Viscosity | 0.8 - 1.5 dL/g |
| Typical Glass Transition Temp. (Tg) | 250 - 350 °C |
| Typical Decomposition Temp. (Td) | > 450 °C |
Synthesis of Analogous Pyridine-Containing Polyimides
Polyimides are another class of high-performance polymers with exceptional thermal stability, chemical resistance, and dielectric properties.
Experimental Protocol: Two-Step Synthesis of a Pyridine-Containing Polyimide
This protocol outlines the synthesis of a polyimide from 2,5-bis(4-aminophenyl)pyridine and pyromellitic dianhydride (PMDA).
Step 1: Synthesis of Poly(amic acid) Precursor
Materials:
-
2,5-bis(4-aminophenyl)pyridine
-
Pyromellitic dianhydride (PMDA)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
Procedure:
-
Diamine Dissolution: In a dry three-necked flask under a nitrogen atmosphere, dissolve 2,5-bis(4-aminophenyl)pyridine (2.493 g, 10 mmol) in anhydrous NMP (50 mL).
-
Dianhydride Addition: Once the diamine is fully dissolved, add PMDA (2.181 g, 10 mmol) in one portion.
-
Polymerization: Stir the reaction mixture at room temperature for 24 hours under a continuous nitrogen purge. The solution will gradually become viscous as the poly(amic acid) forms.
Step 2: Thermal Imidization to Polyimide
Procedure:
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Solvent Evaporation: Place the glass plate in a vacuum oven and heat at 80 °C for 4 hours to remove the bulk of the NMP solvent.
-
Thermal Curing: Cure the resulting film by heating it in a stepwise manner under a nitrogen atmosphere: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.
-
Film Removal: After cooling to room temperature, the flexible polyimide film can be carefully peeled from the glass plate.
Quantitative Data for Analogous Polyimide Synthesis
| Parameter | Value |
| Monomers | 2,5-bis(4-aminophenyl)pyridine, PMDA |
| Solvent | N-Methyl-2-pyrrolidone (NMP) |
| Poly(amic acid) Reaction Temp. | Room Temperature |
| Poly(amic acid) Reaction Time | 24 hours |
| Thermal Imidization Temperatures | 100 °C, 200 °C, 300 °C (stepwise) |
| Typical Inherent Viscosity (Poly(amic acid)) | 1.6 - 2.5 dL/g |
| Typical Glass Transition Temp. (Tg) | 350 - 450 °C |
| Typical Decomposition Temp. (Td) | > 500 °C |
Post-Polymerization Modification
The bromine atom on the pyridine ring of a polymer derived from this compound is a key feature for subsequent chemical transformations. This allows for the tailoring of polymer properties after the main chain has been formed.
Potential Modification Reactions:
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to introduce new aryl or alkyl groups.
-
Heck Coupling: Reaction with alkenes to append vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce new amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Nucleophilic Aromatic Substitution: Reaction with strong nucleophiles to replace the bromine atom.
These modifications can be used to alter the solubility, thermal properties, optical properties, and biological interactions of the polymer.
Visualizations
Caption: Workflow for the synthesis of a polyamide from this compound.
Caption: Two-step workflow for the synthesis of a polyimide.
Caption: Potential post-polymerization modifications of a bromine-containing polymer.
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in the Bromination of 2,3-Diaminopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2,3-diaminopyridine. Our aim is to help you overcome common challenges and optimize the regioselectivity of your reaction.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the direct bromination of 2,3-diaminopyridine?
A1: The two amino groups at the C2 and C3 positions are strong activating, ortho, para-directing groups. The pyridine nitrogen is a deactivating group. The combined effect of these groups directs electrophilic substitution to the positions para to the amino groups, which are C5 and C4, respectively. Therefore, the most likely monobrominated products are 5-bromo-2,3-diaminopyridine and 4-bromo-2,3-diaminopyridine. Due to the high activation of the ring, polysubstitution is a significant risk, potentially leading to dibrominated products.
Q2: Why is my bromination reaction resulting in a complex mixture of products?
A2: The high electron-donating capacity of two amino groups strongly activates the pyridine ring, making it highly susceptible to electrophilic attack. This can lead to a lack of selectivity and the formation of multiple brominated isomers and polysubstituted products. Over-bromination is a common issue, resulting in the formation of dibromo-derivatives.[1][2]
Q3: Can I achieve selective monobromination of 2,3-diaminopyridine?
A3: Achieving selective monobromination can be challenging due to the high reactivity of the substrate.[2] To favor monobromination, it is crucial to control the reaction conditions carefully. This includes using a mild brominating agent, controlling the stoichiometry of the reactants, and maintaining a low reaction temperature. Protecting one or both amino groups can also be an effective strategy to moderate the reactivity and improve selectivity.
Q4: What are some common side reactions to be aware of?
A4: Besides polysubstitution, other potential side reactions include oxidation of the aminopyridine ring by the brominating agent, especially if using harsher conditions.[2] In strongly acidic media, the amino groups can be protonated, forming pyridinium salts which are deactivated towards electrophilic substitution.
Troubleshooting Guides
Problem 1: Low Yield of Brominated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time and monitor progress by TLC. - Consider a moderate increase in temperature, but be cautious of increased side product formation. |
| Substrate Deactivation | - If using a strong acid, the amino groups may be protonated. Consider using a non-acidic or buffered reaction medium. |
| Poor Work-up and Isolation | - Ensure complete extraction of the product from the aqueous phase. - Optimize the purification method (e.g., column chromatography solvent system) to minimize product loss. |
| Side Reactions | - Use a milder brominating agent (e.g., NBS instead of Br₂). - Perform the reaction under an inert atmosphere to prevent oxidation. |
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| High Reactivity of Substrate | - Lower the reaction temperature to increase selectivity. - Use a less reactive brominating agent. - Consider protecting one or both amino groups to direct the substitution to a specific position. Acetylation is a common method for this.[2] |
| Reaction Conditions | - The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, acetonitrile, DMF). |
Problem 3: Polysubstitution (Formation of Dibromo- and Tribromo- products)
| Possible Cause | Suggested Solution |
| Excess Brominating Agent | - Use a stoichiometric amount or a slight deficit of the brominating agent (e.g., 0.9-1.0 equivalents). |
| High Reaction Temperature | - Perform the reaction at a lower temperature (e.g., 0 °C or below). |
| Highly Activating Substrate | - Protect the amino groups to reduce their activating effect. An N-acetyl group is still an ortho, para-director but is less activating than a free amino group.[2] |
Experimental Protocols
While direct bromination of 2,3-diaminopyridine is not well-documented, a common and more controlled method to obtain a brominated 2,3-diaminopyridine is through a multi-step synthesis starting from 2-aminopyridine. This approach offers better control over regioselectivity.
Protocol: Synthesis of 2,3-Diamino-5-bromopyridine
This protocol is based on a well-established synthetic route.[3][4]
Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine
-
Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C in an ice bath.
-
Add a solution of bromine in acetic acid dropwise with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially, then allow it to rise to 50°C.
-
After the addition is complete, stir the mixture for an additional hour.
-
Dilute the mixture with water and neutralize with a 40% sodium hydroxide solution with cooling.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product may be contaminated with 2-amino-3,5-dibromopyridine, which can be removed by washing with hot petroleum ether.[3]
Step 2: Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine
-
In a three-necked flask, add 2-amino-5-bromopyridine to concentrated sulfuric acid at a temperature below 5°C.
-
Add 95% nitric acid dropwise with stirring at 0°C.
-
Stir the mixture at 0°C for 1 hour, at room temperature for 1 hour, and then at 50-60°C for 1 hour.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with 40% sodium hydroxide solution to precipitate the product.
-
Collect the product by filtration and wash with water.
Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine to 2,3-Diamino-5-bromopyridine
-
In a flask fitted with a reflux condenser, charge the 2-amino-5-bromo-3-nitropyridine, reduced iron, 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot mixture to remove the iron and wash the iron with hot 95% ethanol.
-
Evaporate the combined filtrate and washings to dryness.
-
Recrystallize the residue from water to obtain 2,3-diamino-5-bromopyridine.[3]
Visualizations
Caption: Troubleshooting workflow for the bromination of 2,3-diaminopyridine.
Caption: Predicted regioselectivity pathways for the direct bromination of 2,3-diaminopyridine.
References
Preventing the formation of di-brominated byproducts in synthesis
Preventing the Formation of Di-brominated Byproducts
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with di-bromination during synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di-brominated product. What is the most likely cause?
A1: The formation of di-brominated byproducts is a common issue, particularly when dealing with activated aromatic compounds or substrates with multiple reactive sites. The primary causes include:
-
Highly Reactive Brominating Agent: Using a strong brominating agent like molecular bromine (Br₂) can lead to over-bromination due to its high reactivity.[1]
-
Incorrect Stoichiometry: An excess of the brominating agent relative to the substrate will naturally lead to multiple brominations.
-
Elevated Reaction Temperature: Higher temperatures increase the reaction rate, which can reduce selectivity and favor the formation of thermodynamically stable, but often undesired, poly-brominated products.[1][2]
-
Activated Substrates: Functional groups that strongly activate a molecule (e.g., amino or hydroxyl groups on an aromatic ring) make the substrate highly susceptible to polybromination.[1][3]
Q2: How can I achieve selective mono-bromination of an activated aromatic compound like aniline or phenol?
A2: To achieve selective mono-bromination on highly activated systems, the reactivity of the substrate must be moderated. A common and effective strategy is the use of protecting groups.[3][4][5] For instance, the amino group in aniline can be acetylated to form acetanilide. This reduces the activating effect of the amino group, allowing for controlled mono-bromination. The protecting group can then be removed in a subsequent step.[3]
Q3: What are the best practices for controlling the stoichiometry of the reaction?
A3: Precise control over stoichiometry is critical for selective mono-bromination.[1] Key practices include:
-
Accurate Measurements: Ensure accurate weighing and measuring of both the substrate and the brominating agent.
-
Slow Addition: Add the brominating agent dropwise or in small portions over a period of time. This prevents a localized excess of the reagent and helps to control the reaction exotherm.[6]
-
Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product. The reaction should be quenched as soon as the starting material is consumed to prevent further bromination.
Q4: Can the choice of solvent influence the selectivity of my bromination reaction?
A4: Yes, the solvent can play a significant role in the selectivity of a bromination reaction.[1] Less polar solvents may enhance steric effects, which can lead to higher regioselectivity.[1] Conversely, in some cases, a more polar solvent can help to moderate the reactivity of the brominating agent.[1] For the mono-ortho-bromination of phenols using N-bromosuccinimide (NBS), ACS-grade methanol has been shown to be an effective solvent, leading to high yields of the desired product.[7]
Q5: Are there specific catalysts that can improve the selectivity for mono-bromination?
A5: Certain catalysts are known to enhance the selectivity of bromination reactions. Zeolites, for example, can induce high para-selectivity for certain substrates due to their shape-selective properties.[1][8][9][10] For the selective mono-ortho-bromination of para-substituted phenols, the use of para-toluenesulfonic acid (pTsOH) in conjunction with NBS has proven effective.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Di-bromination | Highly reactive brominating agent (e.g., Br₂). | Switch to a milder brominating agent such as N-bromosuccinimide (NBS).[1][11] |
| Incorrect stoichiometry (excess brominating agent). | Carefully control the stoichiometry, using only one equivalent of the brominating agent.[1] | |
| High reaction temperature. | Lower the reaction temperature (e.g., 0 °C or below) to decrease the reaction rate and improve control.[1] | |
| Poly-bromination of Activated Aromatics | Strong electron-donating groups (e.g., -NH₂, -OH). | Protect the activating group (e.g., acetylation of an amine) to moderate its reactivity before bromination.[3] |
| Formation of Isomeric Byproducts | Lack of regioselectivity. | Employ a catalyst known for directing bromination to a specific position, such as zeolites for para-selectivity.[1][8][9][10] |
| Polymerization or Darkening of Reaction Mixture | Acid-catalyzed polymerization from HBr byproduct. | Add a non-nucleophilic base, such as sodium carbonate, to act as an acid scavenger.[6] |
| Radical polymerization initiated by light or heat. | Conduct the reaction in the dark by wrapping the flask in aluminum foil and maintain a low temperature. Consider adding a radical inhibitor.[6] |
Experimental Protocols
Selective Mono-bromination of a Ketone at the α-position
This protocol provides a method for the selective mono-bromination of a ketone at the α-position.
-
Setup: Dissolve the ketone (1.0 eq.) in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask.
-
Catalyst: Add a catalytic amount of a strong acid, such as HBr in acetic acid.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of molecular bromine (Br₂, 1.0 eq.).[1]
-
Reaction: Stir the reaction mixture at low temperature and monitor the progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine. Extract the product with a suitable organic solvent.
-
Purification: Purify the product by column chromatography or recrystallization.
Selective Mono-ortho-bromination of p-Cresol using NBS and pTsOH
This protocol is adapted for the selective mono-ortho-bromination of a para-substituted phenol.
-
Setup: In a round-bottom flask, dissolve p-cresol (1.0 eq.) and p-toluenesulfonic acid (pTsOH, 10 mol %) in ACS-grade methanol.[7]
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 15-20 minutes.[7] Monitor the reaction by HPLC or TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the resulting product by column chromatography to isolate the desired mono-ortho-brominated product.
Logical Workflow for Preventing Di-bromination
Caption: Decision workflow for selecting strategies to prevent di-bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 10. Highly efficient and selective electrophilic and free radical catalytic bromination reactions of simple aromatic compounds in the presence of reusable zeolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 6-Bromopyridine-2,3-diamine Derivatives by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of 6-bromopyridine-2,3-diamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying this compound derivatives?
A1: The primary purification techniques are normal-phase column chromatography on silica gel and reverse-phase high-performance liquid chromatography (HPLC).[1][2] The choice depends on the scale of the purification, the polarity of the derivative, and the nature of the impurities. Flash column chromatography is often used for larger scale purifications, while HPLC is suitable for achieving high purity on a smaller scale or for analytical purposes.[3]
Q2: Why do my this compound derivatives show significant peak tailing during silica gel chromatography?
A2: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[2][4] The basic nitrogen atoms in the pyridine ring and the diamine groups interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency.[4][5]
Q3: How can I prevent peak tailing for my basic compounds on silica gel?
A3: To minimize peak tailing, you can add a small amount of a basic modifier to your mobile phase.[2] Commonly used additives include triethylamine (TEA) or pyridine at a concentration of 0.1-1% (v/v).[2][4] These additives compete with your compound for binding to the acidic sites on the silica gel, resulting in more symmetrical peaks.[4]
Q4: Are there alternative stationary phases I can use to avoid issues with silica gel?
A4: Yes, if peak tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for the purification of basic compounds.[4] Additionally, end-capped silica gel or specialized reverse-phase columns with low silanol activity can be used in HPLC.[1]
Q5: My derivative is showing co-elution with an impurity. How can I improve the separation?
A5: To improve the separation of co-eluting compounds, you should first optimize your mobile phase.[2] Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to find an eluent that provides better resolution.[2] A general goal is to achieve an Rf value of 0.2-0.4 for your target compound on TLC.[2] Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly enhance separation.[2][6]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic diamine and pyridine nitrogens with acidic silanol groups on the silica gel surface.[2][4] | - Add a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase to neutralize the acidic sites.[2][4]- Use a less acidic stationary phase such as neutral or basic alumina.[4]- For HPLC, use an end-capped column or a column with low silanol activity.[1] |
| Poor Separation / Co-elution of Product and Impurities | The chosen mobile phase does not provide adequate resolution between the compounds.[2] | - Optimize the solvent system using TLC to find an eluent that provides a clear separation. Aim for an Rf of 0.2-0.4 for the target compound.[2]- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[2][6]- Consider switching to a different chromatographic technique (e.g., from normal-phase to reverse-phase). |
| Low Yield After Purification | - Irreversible adsorption of the compound onto the stationary phase.[4]- Decomposition of the compound on the acidic silica gel.[4]- The compound is too polar to elute with the chosen mobile phase. | - Neutralize the silica gel with a basic modifier like triethylamine before packing the column.[4]- Use a less acidic stationary phase like alumina.[4]- Gradually increase the polarity of the mobile phase during elution. For highly polar compounds, a solvent system containing methanol or isopropanol may be necessary. |
| Compound Streaking on TLC Plate | The sample is overloaded, or the compound is sparingly soluble in the mobile phase. | - Apply a smaller spot of the sample to the TLC plate.- Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before spotting.- Try a different mobile phase in which your compound has better solubility. |
| Broad Peaks in HPLC | - Secondary interactions with the stationary phase.- The mobile phase composition is not optimal.- For salt forms of the compound, ion-exchange can occur on the column.[5] | - Use a mobile phase with a suitable buffer or additive (e.g., formic acid for reverse-phase).[1]- For dihydrochloride salts, ensure the mobile phase contains a consistent counterion to prevent peak broadening due to on-column ion exchange.[5] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of this compound Derivatives
This protocol provides a general procedure for the purification of a this compound derivative using normal-phase flash chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Glass column for flash chromatography
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection: Using TLC, determine a suitable mobile phase. A common starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% TEA to the mobile phase to prevent peak tailing.[2] The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent, such as DCM or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute your compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Analytical HPLC of a 5-Bromopyridine-2,3-diamine Derivative
This protocol is an example of a reverse-phase HPLC method for the analysis of a bromopyridine-diamine derivative.
Materials:
-
Purified sample of the 5-bromopyridine-2,3-diamine derivative
-
HPLC-grade acetonitrile (MeCN)
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4]
Procedure:
-
Sample Preparation: Prepare a dilute solution of your sample (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).[1][4] For 5-bromopyridine-2,3-diamine, a mixture of acetonitrile and water with phosphoric acid has been reported, which can be substituted with formic acid for MS compatibility.[1]
-
Gradient: A gradient elution from a lower to a higher concentration of acetonitrile is often effective. For example, 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.[4]
-
Detection: Monitor the elution using a UV detector at a wavelength where the compound has maximum absorbance (e.g., 254 nm).[4]
-
Injection Volume: Inject a small volume, typically 5-10 µL.[4]
-
-
Data Analysis: Integrate the peak area of your compound to determine its purity.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Pyridine Derivatives
| Stationary Phase | Mobile Phase System (v/v) | Notes |
| Silica Gel | Hexane / Ethyl Acetate | A good starting point for moderately polar compounds.[6] |
| Silica Gel | Dichloromethane / Methanol | Suitable for more polar compounds. |
| Silica Gel | Toluene / Ethyl Acetate | Offers different selectivity compared to hexane-based systems. |
| Alumina (Neutral or Basic) | Hexane / Ethyl Acetate | Recommended for basic compounds to avoid peak tailing.[4] |
Table 2: Mobile Phase Additives to Improve Peak Shape
| Additive | Typical Concentration | Purpose |
| Triethylamine (TEA) | 0.1 - 1.0% | Neutralizes acidic silanol groups on silica, reducing peak tailing for basic compounds.[2][4] |
| Pyridine | 0.1 - 1.0% | Similar to TEA, acts as a basic modifier to improve peak shape.[2] |
| Formic Acid | 0.1% | Used in reverse-phase HPLC to improve peak shape and for MS compatibility.[1][4] |
| Acetic Acid | 0.1 - 1.0% | Can be used to improve the chromatography of acidic compounds.[7] |
Visualization
Caption: Workflow for flash chromatography purification.
References
- 1. Separation of 5-Bromopyridine-2,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges with 6-Bromopyridine-2,3-diamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with the poor solubility of 6-Bromopyridine-2,3-diamine in various chemical reactions.
Troubleshooting Guides
This section provides answers to specific issues you may encounter during your experiments.
Issue 1: My reaction with this compound is sluggish or has stalled, and I suspect poor solubility is the cause.
-
Question: What are the immediate steps to take when my reaction appears to be failing due to the insolubility of this compound?
-
Answer: A stalled reaction with visible undissolved starting material is a strong indicator of solubility issues. Here is a systematic approach to troubleshoot this problem:
-
Increase Temperature: Gently heating the reaction mixture can significantly improve the solubility of this compound. Monitor the reaction progress by TLC or LC-MS to ensure the desired transformation is occurring and that degradation is not an issue at higher temperatures. Many procedures involving similar pyridine derivatives utilize elevated temperatures, sometimes up to 150°C, or even microwave irradiation to drive the reaction to completion.[1]
-
Introduce a Co-solvent: If a single solvent system is failing, the addition of a co-solvent can enhance solubility. For instance, if your reaction is in a non-polar solvent like toluene, adding a polar aprotic solvent such as DMF or DMSO in a small percentage can help dissolve the diamine.
-
Solvent Screening: If gentle heating or the use of a co-solvent is ineffective, a more thorough solvent screening may be necessary. The choice of solvent is critical and can significantly impact reaction kinetics and reactant solubility.[2]
-
Issue 2: I am planning a condensation reaction to form an imidazopyridine, but I am concerned about the solubility of this compound.
-
Question: What are the recommended starting conditions for a condensation reaction involving this compound to avoid solubility problems?
-
Answer: Condensation reactions to form imidazopyridines often require conditions that promote the dissolution of the starting diamine. Here are some recommendations:
-
Solvent Choice: Polar aprotic solvents are often a good starting point. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMAc) are frequently used for the synthesis of imidazopyridines due to their excellent solvating properties for polar compounds.[3]
-
Heating: These reactions are commonly performed at elevated temperatures. Refluxing in a suitable solvent is a standard procedure. For example, the synthesis of imidazo[4,5-b]pyridines can be carried out by refluxing the diamine with a carboxylic acid in the presence of a dehydrating agent.[4]
-
Catalysis: In some cases, the use of an acid or base catalyst can not only accelerate the reaction but also aid in the solubility of the starting materials by forming a more soluble salt in situ.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
| Solvent Class | Examples | Qualitative Solubility | Notes |
| Polar Aprotic | DMF, DMSO, DMAc, Acetonitrile (ACN) | Moderately to Highly Soluble | These are often the solvents of choice for reactions, especially at elevated temperatures.[2][3] |
| Alcohols | Ethanol, Methanol, Isopropanol | Sparingly to Moderately Soluble | Often used in combination with water or as a solvent for recrystallization. Heating is typically required to achieve significant dissolution.[5][6] |
| Ethers | THF, 1,4-Dioxane | Sparingly Soluble | May be used in some reactions, but often requires heating or use as a co-solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | Generally not the primary choice for dissolving this polar compound. |
| Non-Polar Aromatic | Toluene, Benzene | Poorly Soluble | Unlikely to be effective as a primary solvent for this diamine. |
| Water | H₂O | Sparingly Soluble | Solubility is expected to be low but may be enhanced at different pH values. Often used in mixed solvent systems with alcohols.[5] |
Q2: Can I use a different isomer, like 2-amino-5-bromopyridine, as a proxy for determining reaction conditions?
A2: While other aminobromopyridines can provide some guidance, the presence and position of the additional amino group in this compound will significantly influence its physical properties, including its crystal lattice energy and solvation characteristics. Therefore, while related compounds can offer clues, optimization for your specific substrate is crucial.
Q3: Are there any known incompatibilities of this compound with common reaction conditions?
A3: The amino groups of this compound are nucleophilic and can react with electrophilic reagents. In the context of palladium-catalyzed cross-coupling reactions, the lone pairs on the pyridine nitrogen and the amino groups can coordinate to the metal center, potentially inhibiting the catalyst.[7][8] The use of bulky phosphine ligands can help mitigate this issue.[7]
Experimental Protocols
Protocol 1: Synthesis of an Imidazo[4,5-b]pyridine Derivative
This protocol is a general procedure for the condensation of this compound with an aldehyde, a common method for forming the imidazopyridine core.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent) and the desired aldehyde (1.1 equivalents).
-
Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Heating: Heat the reaction mixture to reflux. The starting materials may not fully dissolve initially but should go into solution as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: General Guidance for Suzuki Cross-Coupling Reactions
This protocol provides a starting point for a Suzuki cross-coupling reaction with this compound.
-
Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent System: Add a degassed solvent mixture. Common systems include 1,4-dioxane/water or toluene/ethanol/water. The choice of solvent is critical and may require optimization.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heating: Heat the reaction to a temperature between 80-110°C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow to diagnose and resolve solubility issues.
Caption: A decision-making diagram for initial solvent selection.
References
- 1. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with 6-Bromopyridine-2,3-diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling reaction of 6-Bromopyridine-2,3-diamine. This challenging substrate is prone to catalyst deactivation, and this guide offers solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?
Low yields or reaction failure with this compound are common and can be attributed to several factors. The primary challenges stem from the inherent properties of the substrate itself. The lone pair of electrons on both the pyridine nitrogen and the two amino groups can coordinate with the palladium catalyst.[1][2][3] This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2] Additionally, the electron-donating nature of the amino groups can decrease the reactivity of the C-Br bond towards oxidative addition.[1]
Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for success with this substrate.[1]
-
Base Selection: The strength and type of base can significantly influence the reaction outcome.[1]
-
Solvent Choice: The solvent system must be appropriate for the solubility of all reaction components and compatible with the catalytic system.[1]
-
Reaction Temperature: Sub-optimal temperatures can lead to incomplete reactions or decomposition of the catalyst.[1]
-
Oxygen Contamination: Inadequate degassing can lead to catalyst deactivation and undesirable side reactions.[1]
Q2: What are the most common side reactions observed, and how can they be minimized?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by aqueous conditions and can be a significant issue with heteroaryl boronic acids.[1] To minimize this, consider using boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis, or conducting the reaction under anhydrous conditions.[1]
-
Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom.[2] This can be caused by trace palladium hydride species.[2] Screening different bases and solvents can help mitigate this side reaction.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture, which can be minimized by thoroughly degassing the solvents and running the reaction under an inert atmosphere.[2]
Q3: How do the two amino groups on the pyridine ring affect the reaction?
The two primary amino groups on the this compound substrate significantly increase the electron density of the pyridine ring. This has two main consequences:
-
Increased Catalyst Inhibition: The lone pairs of electrons on the nitrogen atoms of the amino groups can coordinate to the palladium catalyst, leading to inhibition.[2] The presence of two amino groups exacerbates this issue compared to mono-amino pyridines.
-
Decreased Reactivity: The electron-donating nature of the amino groups can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[2]
While many protocols for unprotected aminopyridines exist, they often require specific, bulky ligands to prevent this coordination.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.[1] |
| Suboptimal Base | 1. Screen Bases: The choice of base is critical. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. K₃PO₄ is also commonly used. A screen of different bases is recommended.[2] | |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is common. Adjusting the solvent ratio or switching to a different solvent like DMF might be necessary.[2] | |
| Inadequate Degassing | Oxygen can deactivate the Pd(0) catalyst.[2] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[2] | |
| Low Reaction Temperature | Suzuki couplings often require heating. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100°C) may improve the rate. However, excessive heat can lead to catalyst decomposition.[2] | |
| Significant Side Product Formation | Protodeboronation | 1. Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[1] 2. Anhydrous Conditions: Eliminate water from the reaction mixture. 3. Use a Weaker Base: If possible, a milder base might reduce the rate of protodeboronation.[1] |
| Dehalogenation of Starting Material | 1. Avoid Hydride Sources: Ensure solvents are not a source of hydrides (e.g., some alcohols).[1] 2. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction. | |
| Homocoupling of Boronic Acid | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen.[4] 2. Use a Pre-formed Pd(0) Source: Using a catalyst like Pd(PPh₃)₄ can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound (Conventional Heating)
This protocol is a general starting point and may require optimization.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[5]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-4 mol%)[2][5]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[5]
-
Solvent (e.g., 1,4-dioxane/water 4:1, or Toluene)[5]
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.[2]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.[1]
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Catalyst deactivation pathways in Suzuki coupling.
Caption: Troubleshooting workflow for low-yield reactions.
References
Reducing side reactions in the nitration of bromopyridines
Welcome to the technical support center for the nitration of bromopyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize side reactions and optimize your nitration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of bromopyridines?
A1: The most prevalent side reactions include the formation of undesired regioisomers, over-nitration (dinitration), and, under harsh conditions, potential degradation of the pyridine ring. The formation of isomers is a significant challenge due to the directing effects of both the bromine atom and the pyridine nitrogen.
Q2: How do the positions of the bromine atom and the incoming nitro group influence the reaction outcome?
A2: The pyridine nitrogen is a deactivating group and a meta-director for electrophilic aromatic substitution. The bromine atom is also deactivating but is an ortho-, para-director. The final regioselectivity is a result of the interplay between these two directing effects, steric hindrance, and the reaction conditions employed. For instance, in the nitration of 2-aminopyridine, the 5-nitro isomer is the major product in a 9:1 ratio over the 3-nitro isomer, illustrating the powerful directing effect of the amino group. While not a direct analogue, this highlights the importance of substituent effects in determining isomer distribution.
Q3: What is the effect of temperature on the regioselectivity and yield of the nitration?
A3: Temperature is a critical parameter. Higher temperatures can lead to a decrease in regioselectivity, favoring the formation of a wider range of isomers. It can also promote over-nitration to yield dinitrobromopyridines. To enhance selectivity and minimize side products, it is generally recommended to perform the nitration at low temperatures (e.g., 0-10 °C), especially during the addition of the nitrating agent.
Q4: Are there alternative nitrating agents that can reduce side reactions compared to standard mixed acid (HNO₃/H₂SO₄)?
A4: Yes, several alternative nitrating agents can offer milder reaction conditions and improved selectivity. These include:
-
Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can be used in non-acidic media.
-
Dinitrogen pentoxide (N₂O₅): Can provide higher yields of β-nitropyridines compared to mixed acid.[1]
-
Nitric acid in trifluoroacetic anhydride: This system can also be effective for the nitration of pyridines.
-
Metal nitrates (e.g., KNO₃, NaNO₃) in sulfuric acid: These can be used to generate the nitronium ion in situ under controlled conditions.
Q5: How can I effectively purify the desired nitrobromopyridine isomer from the reaction mixture?
A5: Purification of nitrobromopyridine isomers can be challenging due to their similar polarities. Common purification techniques include:
-
Fractional crystallization: This can be effective if the isomers have significantly different solubilities in a particular solvent system.
-
Column chromatography: This is a widely used method for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for difficult separations to obtain high-purity isomers.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase the reaction time. - Gradually increase the reaction temperature after the initial low-temperature addition of the nitrating agent. - Ensure the stoichiometry of the nitrating agent is appropriate. |
| Degradation of starting material or product | - Maintain strict temperature control, especially during the addition of the nitrating agent. - Use a milder nitrating agent. - Reduce the reaction time. |
| Loss of product during workup | - Ensure complete precipitation of the product by carefully adjusting the pH during neutralization. - Perform multiple extractions with a suitable organic solvent to maximize recovery. |
Issue 2: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| High reaction temperature | - Perform the reaction at a lower temperature (e.g., 0 °C or below) to enhance regioselectivity. |
| Inappropriate nitrating agent | - Experiment with different nitrating agents that may offer better selectivity for the desired isomer. |
| Incorrect ratio of mixed acids | - Optimize the ratio of nitric acid to sulfuric acid. |
Issue 3: Formation of Dinitrated Products
| Potential Cause | Troubleshooting Steps |
| Excessive amount of nitrating agent | - Use a stoichiometric amount or a slight excess of the nitrating agent. |
| High reaction temperature | - Maintain a low reaction temperature throughout the experiment. Dinitration is often favored at higher temperatures. |
| Prolonged reaction time | - Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-reaction. |
Data Presentation
The following tables provide an overview of expected major products and potential side products in the nitration of bromopyridine isomers based on established principles of electrophilic aromatic substitution. Actual yields will vary depending on the specific reaction conditions.
Table 1: Predicted Regioselectivity in the Mononitration of Bromopyridines
| Starting Material | Major Mononitro Product(s) | Minor Mononitro Product(s) | Rationale |
| 2-Bromopyridine | 2-Bromo-5-nitropyridine, 2-Bromo-3-nitropyridine | 2-Bromo-4-nitropyridine | The pyridine N directs meta (to the 3- and 5-positions). The bromo group directs ortho and para (to the 3- and 5-positions). The 5-position is generally favored. |
| 3-Bromopyridine | 3-Bromo-5-nitropyridine, 3-Bromo-2-nitropyridine | 3-Bromo-4-nitropyridine, 3-Bromo-6-nitropyridine | The pyridine N directs to the 2-, 4-, and 6-positions (meta). The bromo group directs to the 2-, 4-, and 6-positions (ortho and para). Steric hindrance may disfavor the 2- and 4-positions. |
| 4-Bromopyridine | 4-Bromo-3-nitropyridine | 4-Bromo-2-nitropyridine | The pyridine N directs to the 3- and 5-positions (meta). The bromo group directs to the 3- and 5-positions (ortho). The 3- (and 5-) position is doubly activated. |
Table 2: Conditions to Minimize Dinitration
| Parameter | Recommended Condition | Rationale |
| Temperature | < 60 °C, ideally 0-10 °C | The first nitro group deactivates the ring, making the second nitration require more forcing conditions. Lower temperatures suppress this side reaction. |
| Nitrating Agent Stoichiometry | 1.0 - 1.1 equivalents | Using a large excess of the nitrating agent will drive the reaction towards dinitration. |
| Reaction Time | Monitor by TLC/GC-MS | Stop the reaction as soon as the starting material is consumed to prevent further nitration of the product. |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of Bromopyridines with Mixed Acid
Materials:
-
Bromopyridine isomer (e.g., 2-bromopyridine, 3-bromopyridine, or 4-bromopyridine)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add the bromopyridine isomer to concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the bromopyridine in sulfuric acid over a period of 30-60 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. Ensure the mixture remains cold during neutralization.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried.
-
If the product does not precipitate, extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired isomer.
Visualizations
Diagram 1: General Workflow for Bromopyridine Nitration
Caption: Experimental workflow for the nitration of bromopyridines.
Diagram 2: Logical Relationship for Minimizing Side Reactions
References
Technical Support Center: Optimizing the Reduction of Nitro-bromopyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of amino-bromopyridines derived from the reduction of nitro-bromopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of nitro-bromopyridine is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the reduction of nitro-bromopyridines can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Choice of Reducing Agent: The selection of the reducing agent is critical to avoid unwanted side reactions, particularly de-bromination.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, and pH can significantly impact the yield.
-
Reagent Quality: The purity of the starting material, solvent, and reducing agent is crucial. Impurities can poison catalysts or lead to side reactions.
-
Inert Atmosphere: For catalytic hydrogenations, maintaining an inert atmosphere is essential to prevent catalyst deactivation.[1]
Q2: I am observing a significant amount of the de-brominated product. How can I minimize this side reaction?
A2: The formation of a de-brominated product is a common side reaction known as hydrodehalogenation.[1] This is particularly prevalent when using certain catalysts for hydrogenation.
To minimize de-bromination:
-
Catalyst Selection: For catalytic hydrogenation, Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates where dehalogenation of aromatic halides is a concern.[2]
-
Reducing Agent Choice: Metal/acid reductions, such as with iron (Fe) or tin(II) chloride (SnCl₂), are generally effective and less prone to causing dehalogenation compared to some catalytic hydrogenation methods.[2][3]
-
Control of Reaction Conditions: Milder reaction conditions (e.g., lower temperature, shorter reaction time) can sometimes reduce the extent of hydrodehalogenation.
Q3: My reaction appears to be incomplete or sluggish. What steps can I take to drive it to completion?
A3: Incomplete or slow reactions are a common issue.[4] Consider the following to improve reaction kinetics:
-
Reagent and Catalyst Activity: Ensure your reducing agent or catalyst is fresh and active. Catalysts can lose activity over time, and metals can have passivated surfaces.[4]
-
Solubility: Poor solubility of the nitro-bromopyridine in the reaction solvent can severely limit the reaction rate.[4] Consider using a co-solvent system to improve solubility. For hydrogenations, protic co-solvents can be beneficial.[4][5]
-
Stoichiometry: Ensure a sufficient excess of the reducing agent is used.[4]
-
Temperature: While some reductions work at room temperature, heating may be necessary for less reactive substrates.[4] However, be aware that higher temperatures can also increase side products.
Q4: I am seeing the formation of colored impurities or side products like hydroxylamines, nitroso, or azoxy compounds. How can I achieve a cleaner reaction?
A4: The formation of these intermediates is due to the stepwise nature of nitro group reduction.[4] To favor the formation of the desired amine:
-
Sufficient Reducing Agent: Use an adequate amount of the reducing agent to ensure complete reduction to the amine.
-
Temperature Control: Nitro reductions are often exothermic.[6] Proper temperature control is crucial to prevent localized overheating, which can promote the formation of side products like azoxy compounds.[4]
-
Reaction Time: Ensure the reaction is allowed to proceed long enough for the complete conversion of intermediates.
-
Purification: During workup, washing the organic layer with a dilute solution of a reducing agent (e.g., sodium bisulfite) can help if oxidation is suspected.[7] Treatment with activated carbon can remove colored impurities.[7]
Data Presentation: Comparison of Reducing Agents
The following table summarizes common reducing agents for nitroarenes and their suitability for the reduction of nitro-bromopyridines.
| Reducing Agent/System | Typical Conditions | Advantages | Potential Issues & Considerations for Nitro-bromopyridines |
| H₂/Pd-C | H₂ (gas), Pd/C catalyst, various solvents (EtOH, EtOAc, THF) | High efficiency for many nitro reductions.[2] | High risk of hydrodehalogenation (loss of bromine).[2] |
| H₂/Raney Ni | H₂ (gas), Raney Ni catalyst, various solvents (EtOH, MeOH) | Less prone to cause dehalogenation of aryl halides compared to Pd/C.[2] | Requires careful handling (pyrophoric). |
| Fe/HCl or Fe/NH₄Cl | Fe powder, acid (HCl or AcOH) or NH₄Cl, in EtOH/H₂O | Cost-effective, mild, and generally chemoselective.[2][3] | Requires acidic conditions; workup involves neutralization and filtration of iron salts. |
| SnCl₂·2H₂O | SnCl₂·2H₂O, typically in EtOH or EtOAc | Mild conditions, good for substrates with other reducible groups.[2][4] | Stoichiometric amounts of tin salts are generated as waste. |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, often in a biphasic system (e.g., H₂O/DCM) with a phase-transfer catalyst | Mild conditions, useful when acidic or hydrogenation conditions are not suitable. | Can be less effective for some substrates; potential for sulfur-containing byproducts. |
| Zinc (Zn)/Acid | Zn dust, acid (e.g., AcOH, HCl) | Provides a mild method for reducing nitro groups.[2] | Similar to Fe, generates metal salt waste. |
Experimental Protocols
Protocol 1: Reduction of 4-Nitro-2-bromopyridine using Iron in Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-2-bromopyridine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reagent Addition: Add iron powder (typically 3-5 eq) portion-wise to the stirred solution. The reaction is exothermic.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it onto ice and basify with a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to pH > 8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Reduction of 3-Nitro-5-bromopyridine using Tin(II) Chloride
-
Reaction Setup: To a solution of 3-nitro-5-bromopyridine (1.0 eq) in ethanol in a round-bottom flask, add SnCl₂·2H₂O (typically 3-5 eq).[4]
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).[4]
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[4]
-
Neutralization: Take up the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.[4]
-
Filtration and Extraction: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®. Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine. Further purification can be performed if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in nitro-bromopyridine reduction.
References
Navigating Thermal Challenges in the Synthesis of 6-Bromopyridine-2,3-diamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing temperature control during the large-scale synthesis of 6-Bromopyridine-2,3-diamine. Precise temperature management is critical for ensuring reaction safety, maximizing yield, and maintaining product purity. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols based on analogous compounds, and visualizations to clarify complex processes.
Troubleshooting Guide: Temperature Control Issues
Unforeseen temperature fluctuations can significantly impact the outcome of your synthesis. This guide addresses common problems with potential causes and recommended solutions.
| Issue | Potential Causes | Solutions |
| Runaway Reaction (Rapid Temperature Increase) | • Highly exothermic nature of the bromination or amination step.[1] • Inadequate cooling capacity for the reactor scale. • Too rapid addition of a reactant.[2] • Poor mixing leading to localized hot spots.[2][3] | • Immediate Action: Halt reagent addition, apply maximum cooling, and prepare for emergency quenching if necessary. • Process Adjustment: Slow down the rate of addition for the limiting reagent.[2] • Equipment Check: Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction volume.[4] • Mixing: Increase stirrer speed and ensure proper agitation to improve heat dissipation.[2][3] |
| Low Reaction Yield | • Sub-optimal reaction temperature. • Temperature too low, leading to incomplete conversion. • Temperature too high, causing degradation of reactants or products.[3] • Formation of temperature-dependent byproducts. | • Temperature Optimization: Conduct small-scale experiments to determine the optimal temperature range for each reaction step. • Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor reaction completion at various temperatures. • Literature Review: Consult literature for optimal temperature ranges for similar transformations. For amination of halopyridines, temperatures can range from 100-150°C.[5] |
| Formation of Impurities | • High reaction temperatures can promote the formation of side products, such as di-brominated species.[3] • Localized overheating due to poor heat transfer.[2][6] | • Lower Reaction Temperature: For electrophilic aromatic brominations, reducing the temperature can significantly enhance selectivity.[1] • Controlled Reagent Addition: Add the brominating agent or aminating agent portion-wise or via a syringe pump to maintain better temperature control.[3] • Solvent Selection: The choice of solvent can influence reaction selectivity and heat dissipation. |
| Inconsistent Batch-to-Batch Results | • Variations in starting material quality. • Inconsistent temperature profiles between batches. • Differences in operator procedures for heating and cooling. | • Standard Operating Procedures (SOPs): Implement and strictly follow detailed SOPs for all heating, cooling, and addition steps. • Automated Systems: Employ automated reactor systems with precise temperature control and data logging capabilities. • Calibration: Regularly calibrate temperature probes and controllers. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for temperature control in the synthesis of this compound?
A1: Based on synthetic routes for analogous compounds, the bromination and amination steps are typically the most critical for temperature control. Bromination reactions are often highly exothermic, and poor temperature management can lead to the formation of impurities and reduced yields.[1][3] Similarly, the amination of halopyridines can be exothermic and requires careful heat management to ensure safety and product quality.
Q2: How does reactor size impact temperature control during scale-up?
A2: As the reactor volume increases, the surface-area-to-volume ratio decreases.[6] This makes heat dissipation less efficient in larger reactors, increasing the risk of localized hot spots and runaway reactions if not properly managed.[2][6] Therefore, what works at the lab scale may require significant adjustments in cooling capacity and reagent addition rates at the pilot or production scale.[4]
Q3: What are the recommended cooling methods for large-scale synthesis?
A3: For large-scale reactors, jacketed vessels with circulating thermal fluids are the standard for precise temperature control.[4] The choice of thermal fluid depends on the required temperature range. For sub-zero temperatures, cryogenic cooling systems may be necessary. It is crucial to select a cooling system with sufficient capacity to handle the heat generated by the reaction.
Q4: Can the order of reagent addition affect temperature control?
A4: Absolutely. Adding a highly reactive reagent too quickly to a reaction mixture can lead to a rapid exotherm that overwhelms the cooling system.[2] A controlled, slow addition of the limiting reagent is a common strategy to manage the rate of heat generation.[2]
Q5: What is the role of agitation in temperature management?
A5: Efficient stirring is crucial for maintaining a uniform temperature throughout the reaction mixture.[2] Poor agitation can lead to the formation of localized hot spots where the temperature is significantly higher than the bulk, potentially causing side reactions or decomposition.[2][3]
Experimental Protocols (Based on Analogous Compounds)
The following protocols are adapted from the synthesis of structurally similar compounds and should be optimized for the specific requirements of this compound synthesis.
Protocol 1: Bromination of a Diaminopyridine Precursor (Illustrative)
This protocol is based on the bromination of 2-aminopyridine, a related starting material.
| Parameter | Value/Procedure | Reference |
| Starting Material | 2-Aminopyridine | [7] |
| Brominating Agent | Bromine in acetic acid | [7] |
| Solvent | Acetic acid | [7] |
| Initial Temperature | Cool to below 20°C using an ice bath. | [7] |
| Addition Procedure | Add the bromine solution dropwise with vigorous stirring over 1 hour. | [7] |
| Temperature Control | Maintain the temperature below 20°C during the initial phase of addition. | [7] |
| Reaction Monitoring | Monitor the reaction progress by TLC or HPLC. |
Protocol 2: Amination of a Halopyridine Precursor (Illustrative)
This protocol is based on the amination of 3-amino-2-halopyridine.
| Parameter | Value/Procedure | Reference |
| Starting Material | 3-Amino-2-halopyridine | [5] |
| Aminating Agent | Aqueous ammonia | [5] |
| Catalyst | Copper-based catalyst | [5] |
| Reaction Temperature | 100-150°C | [5] |
| Pressure | Autogenously generated pressure of 18-25 kg/cm ² | [5] |
| Reaction Time | 7-10 hours | [5] |
| Equipment | Autoclave |
Visualizing Temperature Control Workflows
The following diagrams illustrate logical workflows for managing temperature during critical stages of the synthesis.
Caption: Workflow for managing an exothermic reaction step.
Caption: Troubleshooting workflow for temperature-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 5. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting unexpected byproducts in reactions with 6-Bromopyridine-2,3-diamine
This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Bromopyridine-2,3-diamine. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reaction is the condensation with various carbonyl compounds to form the 6-bromo-1H-imidazo[4,5-b]pyridine scaffold. This reaction is a cornerstone for the synthesis of a wide range of biologically active molecules. The vicinal diamine functionality readily reacts with aldehydes, carboxylic acids, and their derivatives under acidic conditions or at elevated temperatures to form the fused imidazole ring.
Q2: What is the primary cause of unexpected byproducts in these condensation reactions?
A2: The principal challenge and primary source of byproducts in the synthesis of substituted 6-bromo-1H-imidazo[4,5-b]pyridines is the formation of regioisomers.[1] Due to the unsymmetrical nature of the this compound starting material, substitution on the imidazole nitrogen can occur at either the N1 or N3 position, leading to a mixture of isomers that can be difficult to separate due to their similar physical and chemical properties.
Q3: Besides regioisomers, what other unexpected byproducts might I encounter?
A3: Other potential byproducts include:
-
Incomplete cyclization products: The reaction may stall after the initial condensation, leaving uncyclized Schiff base intermediates.
-
Poly-substituted products: If the reaction conditions are not carefully controlled, further substitution on the product, such as poly-alkylation on the imidazo[4,5-b]pyridine core, can occur.
-
Side reactions of the bromine atom: While generally stable, the bromine atom can undergo nucleophilic substitution under certain reaction conditions, especially at high temperatures or with strongly nucleophilic reagents.
-
Hydrolysis of sensitive functional groups: In reactions involving other functionalized reagents, such as Suzuki coupling with a cyano-substituted boronic acid, hydrolysis of the nitrile group has been observed as a side reaction.[2]
Q4: How can I confirm the structure of the resulting regioisomers?
A4: Unambiguous structure determination of regioisomers requires advanced spectroscopic techniques. Two-dimensional NMR methods such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the N-substituted regioisomers.[3]
Troubleshooting Guide
Issue 1: Presence of Multiple Products in the Reaction Mixture, Suspected Regioisomers
Possible Cause: The unsymmetrical nature of this compound allows for the formation of N1 and N3 substituted isomers during cyclization with unsymmetrical reagents.
Suggested Solutions:
-
Chromatographic Separation: Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a reversed-phase C18 column, for separation.[1] For challenging separations, consider columns with different selectivities, like those with pentafluorophenyl (PFP) phases.
-
Solvent System Optimization: If using column chromatography, screen a variety of solvent systems to improve separation.
-
Modification of Reaction Conditions: The ratio of regioisomers can sometimes be influenced by reaction conditions. Experiment with different solvents, temperatures, and catalysts to see if the selectivity can be improved. In some cases, thermal cyclization in sulfolane has resulted in a 1:1 ratio of regioisomers.[4]
Issue 2: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Possible Causes & Suggested Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or increasing the temperature. |
| Suboptimal Reaction Conditions | Experiment with different catalysts (e.g., mineral acids, Lewis acids) and solvents. For condensations with aldehydes, using sodium metabisulfite in DMSO has been reported to give high yields.[5] |
| Degradation of Starting Material or Product | Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere. |
| Inefficient Purification | Evaluate your purification method. For column chromatography, try different solvent systems. Recrystallization from an appropriate solvent can also enhance yield and purity. |
Data Presentation
The following table summarizes reported yields for the synthesis of various 6-bromo-1H-imidazo[4,5-b]pyridine derivatives, highlighting the formation of regioisomers where applicable.
| Reactant for Cyclization | Solvent/Reagent | Product(s) | Yield (%) | Reference |
| Benzaldehyde | DMSO/Na₂S₂O₅ | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91.4 | [5] |
| 4-Cyanobenzaldehyde | DMSO/Na₂S₂O₅ | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 93.8 | [5] |
| Methyl Iodide (Alkylation) | DMF/NaH | 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 16.1 | [5] |
| Methyl Iodide (Alkylation) | DMF/NaH | 4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 12.0 | [5] |
| Thermal Cyclization | Sulfolane | Mixture of two regioisomers | 1:1 ratio | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol is adapted from a reported synthesis.[5]
Materials:
-
This compound
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Deionized water
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.
-
Add benzaldehyde (1.0 eq) and sodium metabisulfite (0.55 eq) to the solution.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Precipitate the product by adding water.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual DMSO and salts.
-
Dry the product under vacuum. A yield of approximately 91.4% of a light brown powder is expected.[5]
Protocol 2: General Procedure for HPLC Separation of Regioisomers
This protocol provides a general guideline for the separation of N1 and N3 substituted regioisomers.[1]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or ammonium formate (for mobile phase modification)
Procedure:
-
Sample Preparation: Dissolve the crude mixture of regioisomers in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).
-
Gradient Elution: Develop a gradient elution method. A typical starting point is a linear gradient from 5% to 95% organic solvent over 20-30 minutes.
-
Optimization: Inject a small volume of the sample and monitor the separation at a suitable wavelength (e.g., 254 nm). Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.
-
Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.
Visualizations
Caption: Formation of regioisomers from this compound.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Buchwald-Hartwig amination reactions. Our goal is to help you diagnose and resolve common issues related to base and solvent conditions to achieve optimal reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Buchwald-Hartwig experiments in a simple question-and-answer format.
Problem: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is my reaction showing low or no conversion to the desired product? | Inadequate Base Strength: The selected base may be too weak to deprotonate the amine or the palladium-amine complex effectively. | Switch to a stronger base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) if your substrate is tolerant.[1][2] For base-sensitive substrates, consider screening a panel of weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), potentially at a higher temperature.[1][3] |
| Poor Solubility of Reagents: One or more components of the reaction (substrate, base, or catalyst) may not be sufficiently soluble in the chosen solvent.[1] | Try a different solvent or a solvent mixture. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are common choices.[1][4] For inorganic bases that have poor solubility, vigorous stirring or the addition of a phase-transfer catalyst might be beneficial. Grinding the base before use can also help.[1] | |
| Catalyst Deactivation or Inhibition: The palladium catalyst can be deactivated by impurities or inhibited by species generated during the reaction. Aryl iodides can be problematic as the iodide anion formed can inhibit the catalyst.[1][2][5] | Ensure all reagents and solvents are pure and anhydrous.[3] If using an aryl iodide, switching to an aryl bromide or chloride may improve results.[1] Using a less polar solvent like toluene can help by precipitating the inhibitory iodide salt.[2][5] | |
| Incorrect Solvent Choice: Some solvents can inhibit the reaction by coordinating to the palladium center. | Avoid chlorinated solvents, acetonitrile, and pyridine.[1] Polar aprotic solvents like NMP and DMAC can sometimes promote side reactions such as hydrodehalogenation.[6][7][8] |
Problem: Formation of Side Products
| Question | Possible Cause | Suggested Solution |
| Why am I observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen)? | Solvent and Base Combination: Certain polar aprotic solvents, like NMP and DMAC, in combination with strong bases, can promote this side reaction.[6][7][8] | Switch to a nonpolar solvent such as toluene or m-xylene, which have been shown to suppress hydrodehalogenation.[6][7][8] Optimizing the stoichiometry of the amine coupling partner can also help.[7][8] |
| What leads to the formation of biaryl homocoupling products? | Reaction Conditions: This can be a competing pathway, especially with certain catalyst systems and substrates. | Screening different ligands and adjusting the reaction temperature may minimize homocoupling. |
Problem: Reaction Inconsistency
| Question | Possible Cause | Suggested Solution |
| Why are my reaction results not reproducible? | Atmosphere and Reagent Quality: The reaction is sensitive to oxygen and moisture.[2] Impurities in reagents, especially the amine, can poison the catalyst.[9] | Ensure the reaction is set up under an inert atmosphere (argon or nitrogen).[2] Use anhydrous, degassed solvents. Purify liquid amines by distillation or by passing them through a plug of activated alumina. Solid amines should be recrystallized.[9] |
| Physical Properties of the Base: The particle size and surface area of solid inorganic bases can significantly impact the reaction rate, leading to variability.[1] | For scale-up reactions, consider grinding the base before use or adding Celite to prevent clumping and ensure a more consistent reaction profile.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my Buchwald-Hartwig reaction?
The choice of base is critical and depends on the functional group tolerance of your substrates.[3]
-
For robust substrates: Strong, non-nucleophilic bases like NaOtBu or LHMDS often provide the highest reaction rates and allow for lower catalyst loadings.[2][10]
-
For substrates with base-sensitive functional groups (e.g., esters, nitro groups): Weaker inorganic bases such as Cs₂CO₃, K₃PO₄, or K₂CO₃ are preferred.[1][2] These may require higher catalyst loadings or longer reaction times.[2]
-
For proton-sensitive functional groups (e.g., hydroxyls, carboxyls): LHMDS can be a good choice.[2]
Q2: What is the best solvent for a Buchwald-Hartwig amination?
There is no single "best" solvent, as the optimal choice depends on the specific substrates and base used.
-
Commonly used solvents: Aprotic, nonpolar to moderately polar solvents like toluene, dioxane, THF, and t-BuOH are widely used and have a good track record.[1][2][4] Toluene is often favored for reactions with aryl iodides to minimize catalyst inhibition.[2][5]
-
Solvents to avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1]
-
Green solvent alternatives: For more environmentally friendly options, 2-MeTHF and MTBE have been identified as effective solvents for certain Buchwald-Hartwig cross-couplings.[11]
Q3: Can I use a combination of bases or solvents?
Yes, using mixed solvent systems can be a good strategy to balance solubility and reaction temperature.[1] A combination of an organic base like DBU with an inorganic base can also be effective, particularly for base-sensitive substrates like amides.[1]
Q4: My reaction is sluggish. Should I increase the temperature?
Increasing the temperature can often improve the reaction rate, especially when using weaker bases.[1] Typical reaction temperatures are between 80-100°C.[1] However, be aware that higher temperatures can sometimes lead to the degradation of sensitive substrates or promote side reactions. If your substrate is thermally sensitive, consider screening more active catalyst systems that can operate at lower temperatures.
Q5: How does water content affect the reaction?
While Buchwald-Hartwig reactions are generally run under anhydrous conditions, a small amount of water can sometimes be beneficial, potentially by aiding the dissolution of the base or assisting in the reduction of a Pd(II) precatalyst to the active Pd(0) species.[2][7] However, excess water should be avoided as it can lead to hydrolysis of the aryl halide or other side reactions.
Data and Protocols
Comparison of Common Bases
The following table summarizes the advantages and disadvantages of commonly used bases in Buchwald-Hartwig amination.
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings.[2] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[2] |
| LHMDS | Useful for substrates with protic functional groups and for low-temperature aminations.[2] | Solid is air-sensitive; can be incompatible with some functional groups at elevated temperatures.[2] |
| Cs₂CO₃ | Excellent functional group tolerance; often the most effective weak base.[2] | Expensive; can be difficult to stir on a large scale.[2] |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance; economically attractive.[2] | May require higher catalyst loadings and longer reaction times.[2] |
Common Solvents and Their Properties
| Solvent | Class | Typical Use | Notes |
| Toluene | Aromatic Hydrocarbon | General purpose, good for aryl iodides.[2][4] | Low polarity, helps precipitate iodide salts that can inhibit the catalyst.[2][5] |
| 1,4-Dioxane | Ether | General purpose.[2][4] | Miscible with water, higher boiling point than THF. |
| THF | Ether | General purpose.[2] | Lower boiling point, can be useful for reactions at moderate temperatures. |
| t-BuOH | Alcohol | Can be used, sometimes in combination with other solvents.[1][2] | Can act as a proton source. |
| 2-MeTHF | Ether | "Green" alternative. | Derived from renewable resources, similar properties to THF. |
Experimental Protocols
Protocol 1: General Procedure for Base and Solvent Screening
This protocol outlines a systematic approach to screen for optimal base and solvent conditions for a given Buchwald-Hartwig amination.
-
Preparation: In an array of reaction vials inside a glovebox, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).
-
Solvent Addition: To each designated vial, add the anhydrous, degassed solvent to achieve the desired concentration (typically 0.1-1.0 M).
-
Base Addition: Add the selected base (1.5-2.0 equiv) to each vial.
-
Reaction: Seal the vials, remove the reaction block from the glovebox, and place it on a preheated hot plate with stirring (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress at set time points (e.g., 2, 6, 24 hours) by taking aliquots and analyzing them by LC-MS or GC-MS.
-
Analysis: Compare the conversion to product and the formation of byproducts across the different conditions to identify the optimal base and solvent combination.
Visual Guides
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jk-sci.com [jk-sci.com]
- 11. par.nsf.gov [par.nsf.gov]
Stability issues of 6-Bromopyridine-2,3-diamine under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-Bromopyridine-2,3-diamine under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under both strong acidic and basic conditions. The primary concerns are hydrolysis of the bromo group and potential oxidation or other reactions of the diamino functionalities, which can lead to the formation of impurities and a decrease in the compound's purity over time.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container, in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature.[1] Exposure to light, air, and extreme temperatures should be avoided to minimize degradation.
Q3: What are the likely degradation products of this compound under acidic or basic conditions?
A3: Under acidic conditions, hydrolysis of the C-Br bond may occur, potentially leading to the formation of 6-Hydroxypyridine-2,3-diamine. Under basic conditions, in addition to potential hydrolysis, the amino groups can increase the electron density of the pyridine ring, possibly facilitating nucleophilic substitution or other side reactions. The exact degradation products will depend on the specific reaction conditions (pH, temperature, solvent).
Q4: Can I use this compound in reactions that require strong acids or bases?
A4: Caution is advised when using strong acids or bases with this compound. If the experimental protocol necessitates such conditions, it is crucial to perform the reaction at the lowest possible temperature and for the shortest duration to minimize degradation. It is also recommended to monitor the reaction closely by a suitable analytical method like HPLC or TLC to track the consumption of the starting material and the formation of any impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low assay or presence of impurities in newly received this compound | Improper storage or handling during transport. | Store the compound under the recommended conditions (dark, inert atmosphere, room temperature).[1] Perform a purity check using HPLC or NMR before use. |
| Reaction yields are consistently low when using this compound. | Degradation of the starting material due to harsh reaction conditions (e.g., high temperature, extreme pH). | Optimize reaction conditions by lowering the temperature, using milder acids or bases, and reducing the reaction time. Monitor the reaction progress to identify the optimal endpoint. |
| Formation of an unexpected side product observed by TLC or LC-MS. | Potential degradation of this compound. The diaminopyridine moiety can be susceptible to oxidation. The bromopyridine moiety can undergo nucleophilic substitution.[2][3] | Characterize the side product to understand the degradation pathway. Consider degassing solvents and running the reaction under an inert atmosphere to prevent oxidation. If nucleophilic substitution is suspected, evaluate the compatibility of all reagents with the bromopyridine functionality. |
| Inconsistent reaction outcomes. | Variability in the quality of this compound or instability in the reaction medium. | Ensure the consistent quality of the starting material. Buffer the reaction mixture to maintain a stable pH if the reaction is sensitive to pH fluctuations. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability of this compound
This protocol outlines a general method for conducting forced degradation studies to evaluate the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN/Water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Basic Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Control: To an aliquot of the stock solution, add an equal volume of purified water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C, 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Sampling and Analysis: At each time point, withdraw a sample from each solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Data Presentation:
| Condition | Time (hours) | Concentration of this compound (mg/mL) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 0 | 0 | |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 0 | 0 | |
| 2 | ||||
| 8 | ||||
| 24 |
This table should be populated with experimental data.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Factors Influencing Stability.
References
Technical Support Center: Recrystallization of 6-Bromopyridine-2,3-diamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 6-Bromopyridine-2,3-diamine via recrystallization. Below are frequently asked questions (FAQs) and a troubleshooting guide to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the recrystallization of this compound?
A1: For pyridine derivatives like this compound, a good starting point for solvent screening includes polar protic solvents such as ethanol and methanol, as well as aromatic solvents like toluene.[1] Mixed solvent systems are often effective. Commonly used mixtures for similar compounds include ethanol/water, acetone/water, and toluene/hexane.[1] The ideal solvent or solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
Q2: My this compound sample is colored. How can I decolorize it during recrystallization?
A2: If the hot, filtered solution is colored, you can add a small amount of activated charcoal to the solution and boil it for a few minutes. The charcoal will adsorb the colored impurities. You will then need to perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization.[1] Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.
Q3: What are the common impurities I might encounter with this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, such as 6-bromo-3-nitropyridin-2-amine, or byproducts from side reactions.[2] Depending on the synthetic route, isomeric impurities or products of over-reduction could also be present.
Q4: Besides recrystallization, what other methods can be used to purify this compound?
A4: Other common purification techniques for aminopyridines include column chromatography on silica gel and acid-base extraction.[3] When using column chromatography, it is often necessary to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent tailing of the basic amine compound on the acidic silica gel.[3] Cation-exchange chromatography has also been used for the purification of 2-aminopyridine derivatives.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point may be lower than the solvent's boiling point, or the solution is too concentrated.[5] | Re-heat the solution to dissolve the oil, add more of the primary solvent to dilute the solution, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the air-liquid interface can help induce crystallization.[1][5] |
| No Crystal Formation | Too much solvent was used, leading to a solution that is not supersaturated upon cooling.[5][6] | Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again. If crystals still do not form, try adding a seed crystal of the pure compound or scratching the flask.[6] |
| Low Recovery | Too much solvent was used, keeping a significant portion of the product dissolved in the mother liquor.[1] Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] To avoid premature crystallization, preheat the filtration apparatus (funnel and receiving flask) and use a slight excess of solvent, then evaporate the excess before cooling.[5] |
| Product is Still Impure After Recrystallization | The chosen solvent system may not be effective at excluding certain impurities. The rate of cooling was too fast, trapping impurities in the crystal lattice. | Screen for a different solvent or solvent system. Ensure the solution cools slowly to allow for the formation of pure crystals. A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent, volumes, and temperatures should be determined on a small scale first.
1. Solvent Selection:
-
Place a small amount of crude this compound in several test tubes.
-
Add a few drops of different potential solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[1]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent required.[1]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes, then proceed to hot filtration.[1]
4. Hot Filtration:
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
6. Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them.
-
For final drying, place the crystals in a desiccator under vacuum.
Visualization of the Recrystallization Workflow
Caption: A general workflow for the recrystallization process.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 129012-04-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Purity Assessment of 6-Bromopyridine-2,3-diamine: HPLC vs. NMR Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety of final products. 6-Bromopyridine-2,3-diamine is a key building block in the synthesis of various pharmaceutical and biologically active compounds. Its purity directly impacts the quality and yield of subsequent reactions. This guide provides an objective comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific, validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established principles and experimental data from analogous aromatic amines to present robust, adaptable protocols.
High-Performance Liquid Chromatography (HPLC) vs. Nuclear Magnetic Resonance (NMR): A Head-to-Head Comparison
Both HPLC and NMR are powerful techniques for chemical analysis, but they offer different strengths in the context of purity determination. HPLC excels at separating components in a mixture, making it highly effective for detecting and quantifying even trace-level impurities. In contrast, NMR provides detailed structural information, which is invaluable for identifying unknown impurities and providing an absolute measure of purity without needing a specific reference standard for the analyte.
Quantitative NMR (qNMR) is a primary analytical method where the signal intensity is directly proportional to the number of atomic nuclei, allowing for precise purity determination against a certified internal standard.[1][2][3][4] This contrasts with HPLC, which is a secondary technique requiring a reference standard of the main compound for accurate quantification.
Table 1: Comparison of HPLC and NMR for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|
| Principle | Physical separation of components based on their differential distribution between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative data. |
| Primary Use | Separation and quantification of known and unknown impurities. Ideal for determining relative purity (area %). | Structural elucidation of the main component and impurities. Absolute quantification (qNMR).[1][4][5] |
| Sensitivity | High (typically ppm to ppb levels), excellent for detecting trace impurities. | Lower than HPLC (typically >0.1 mol%), may not detect very low-level impurities. |
| Quantification | Requires a pure reference standard of the analyte for accurate quantification via calibration curves. | Can provide absolute quantification against an unrelated internal standard of known purity (qNMR).[2][4] |
| Selectivity | High resolving power for separating structurally similar compounds and isomers. | Depends on chemical shift dispersion. Signals from different compounds can overlap, complicating analysis. |
| Structural Info | Limited to retention time and UV-Vis spectra, which are not definitive for structure. Requires coupling to a mass spectrometer (LC-MS) for structural data. | Provides unambiguous structural information through chemical shifts, coupling constants, and 2D experiments. |
| Sample Throughput | Generally high once a method is established. Runtimes are typically 5-30 minutes per sample. | Lower throughput due to longer acquisition times, especially for quantitative analysis requiring long relaxation delays. |
| Method Development | Can be time-consuming, requiring optimization of column, mobile phase, and gradient. | Relatively straightforward for routine ¹H NMR. qNMR requires careful selection of parameters and standards. |
Experimental Protocols
The following protocols are proposed as starting points for the analysis of this compound, based on methods used for similar polar aromatic compounds.[6][7][8]
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is designed for the separation of polar aromatic compounds and should be suitable for assessing the purity of this compound and its potential impurities.
Table 2: Example HPLC Method Parameters
| Parameter | Suggested Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 280 nm |
| Sample Preparation | Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile. |
¹H Nuclear Magnetic Resonance (qNMR) Protocol
This protocol outlines the steps for quantitative ¹H NMR (qNMR) to determine the absolute purity of this compound.
Table 3: Example ¹H NMR (qNMR) Parameters
| Parameter | Suggested Condition |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
| Internal Standard | Maleic acid or 1,3,5-Trimethoxybenzene (certified purity) |
| Sample Preparation | Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆. |
| Pulse Angle | 90° |
| Acquisition Time | ≥ 3 seconds |
| Relaxation Delay (D1) | ≥ 5 times the longest T₁ of interest (typically 30-60 seconds for accurate integration) |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Data Processing | Apply exponential line broadening (e.g., 0.3 Hz). Perform Fourier transform, phase correction, and baseline correction. Integrate non-overlapping signals of the analyte and the internal standard. |
Workflow for Purity Assessment
The comprehensive purity assessment of a chemical standard like this compound often involves an orthogonal approach, utilizing both HPLC and NMR to gain a complete picture of its purity and impurity profile.
Interpreting the Data: A Hypothetical Case Study
To illustrate the complementary nature of these techniques, consider a hypothetical batch of this compound analyzed using the protocols above.
Table 4: Hypothetical Purity Assessment Data for Batch XYZ-123
| Analysis | Parameter | Result | Interpretation |
|---|---|---|---|
| HPLC-UV (254 nm) | Main Peak Area % | 99.2% | Indicates high relative purity with minor impurities detected. |
| Impurity 1 (RT 5.2 min) | 0.5% | A significant related impurity is present. | |
| Other Impurities | 0.3% | Several other minor impurities are present at low levels. | |
| ¹H qNMR | Absolute Purity (mol/mol) | 98.7% | The absolute purity is slightly lower than the HPLC area %, suggesting the presence of non-UV active or poorly responding impurities. |
| Structural Confirmation | Consistent with this compound | The structure of the main component is confirmed. |
| | Impurity Signals | Small signals consistent with starting material (e.g., 2,3-diaminopyridine) observed. | NMR helps identify a potential process-related impurity. |
In this scenario, HPLC provides excellent quantification of chromatographically separable impurities, while qNMR offers a highly accurate, absolute purity value and helps identify the structure of a key impurity that might otherwise remain unknown.
Conclusion
For the comprehensive purity assessment of this compound, HPLC and NMR spectroscopy are not mutually exclusive but are powerful complementary techniques.
-
HPLC is the preferred method for routine quality control, offering high throughput and sensitivity for detecting and quantifying trace impurities once a method has been validated.
-
NMR , particularly qNMR, is indispensable for the primary characterization of reference standards, providing absolute purity and definitive structural confirmation without the need for an identical reference material.
The optimal strategy for researchers and drug development professionals involves using both methods orthogonally. This dual approach ensures a thorough understanding of a sample's purity, confirming both the quantity and the identity of the material, which is critical for ensuring the integrity and reproducibility of scientific research.
References
- 1. emerypharma.com [emerypharma.com]
- 2. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jordilabs.com [jordilabs.com]
High-Resolution Mass Spectrometry: The Gold Standard for Derivative Confirmation
In the landscape of analytical chemistry, the definitive confirmation of chemical derivatives is paramount, particularly within the realms of pharmaceutical development, metabolomics, and forensic toxicology. High-Resolution Mass Spectrometry (HRMS) has emerged as a pivotal technology in this field, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of HRMS with alternative methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.
Performance Comparison of Analytical Technologies
The choice of an analytical technique for the confirmation of derivatives hinges on several key performance metrics. High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), provides significant advantages in terms of mass accuracy and resolution, which are critical for the unambiguous identification of compounds. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) using triple quadrupole (QqQ) mass analyzers are well-established, HRMS offers a more comprehensive and versatile approach.
Modern HRMS instruments can achieve quantitative performance similar to, and in some cases better than, triple quadrupole instruments.[1] A key advantage of HRMS is its ability to perform high-resolution full-scan data acquisition, providing a complete picture of the sample's composition and allowing for retrospective data analysis without the need for re-injection.[2] This is a significant departure from the targeted approach of triple quadrupole systems operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[2]
Below is a summary of the key performance characteristics of these techniques.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Triple Quadrupole (QqQ) Mass Spectrometry | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Mass Accuracy | Typically < 5 ppm[3] | Nominal mass accuracy (± 1 Da)[3] | Nominal mass accuracy |
| Resolution | ≥ 20,000[3] | Unit mass resolution | Unit mass resolution |
| Sensitivity (LOD) | Comparable to QqQ, can reach sub-ppb to ppt levels[1][4] | Low ppb to ppt levels (MRM mode)[4] | High ppb (full scan), low ppb (SIM), ppt (MRM)[4] |
| Linear Dynamic Range | Wide, comparable to QqQ[5] | Typically 2.5-5000 ng/mL or better[5] | Varies with analyte and acquisition mode |
| Selectivity | Excellent, discriminates isobaric interferences[6] | High in MRM mode, but susceptible to isobaric interferences[3] | Good, but can be limited by co-eluting compounds |
| Qualitative Analysis | Excellent, provides elemental composition | Limited to targeted compounds | Good, extensive spectral libraries available |
| Versatility | High, suitable for both targeted and untargeted analysis[2] | Primarily for targeted quantification | Limited to volatile and thermally stable compounds[7] |
Experimental Protocols
The successful application of HRMS for derivative confirmation relies on robust and well-defined experimental protocols. The following outlines a general workflow for the analysis of a chemical derivative in a biological matrix using LC-HRMS.
Sample Preparation
Proper sample preparation is crucial to minimize matrix effects and ensure accurate and reproducible results.
-
Extraction: To 200 µL of serum, add 30 µL of an internal standard solution. Extract the sample with 1 mL of an extraction solution consisting of acetonitrile, methanol, and water (40:40:20).[8]
-
Vortex and Incubate: Vortex the sample for 5 seconds and then place it on ice for 30 minutes to precipitate proteins.[8]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.[8]
-
Evaporation: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.[8]
-
Reconstitution: Reconstitute the dried sample in 300 µL of acetonitrile:water (60:40) for LC-HRMS analysis.[8]
Note: For positive ion mode analysis, a small amount (0.1%) of formic acid is commonly added to the reconstitution solvent to promote protonation.[9]
LC-HRMS Analysis
-
Chromatographic Separation:
-
Column: Accucore-150-Amide column (100 × 2.1 mm, 2.6 µm) maintained at 30°C.[8]
-
Mobile Phase A: 95% acetonitrile, 0.1% acetic acid, 10 mM ammonium acetate.[8]
-
Mobile Phase B: 50% acetonitrile, 0.1% acetic acid, 10 mM ammonium acetate.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 2 µL.[8]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds of interest, followed by a re-equilibration step.[8]
-
-
Mass Spectrometry:
-
Instrument: A Q Exactive Orbitrap mass spectrometer or a similar high-resolution instrument.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Full-scan MS and data-dependent MS2 (dd-MS2).
-
Full-Scan MS Parameters:
-
Mass Range: m/z 70–1050.
-
Resolution: 140,000.
-
AGC Target: 3 × 10⁶.
-
Maximum IT: 100 ms.[10]
-
-
dd-MS2 Parameters:
-
Resolution: 17,500.
-
AGC Target: 2 × 10⁴.
-
Maximum IT: 35 ms.
-
Isolation Window: 1.5 m/z.
-
Normalized Collision Energy: Stepped (e.g., 20, 35, 50 V).[10]
-
-
Data Processing and Confirmation Workflow
The confirmation of a derivative using HRMS data involves a systematic workflow to ensure the accuracy of the identification.
Caption: Workflow for derivative confirmation using LC-HRMS.
Conclusion
High-Resolution Mass Spectrometry stands out as a superior technique for the confirmation of chemical derivatives, offering a powerful combination of high mass accuracy, excellent resolution, and versatility.[2][3] Its ability to provide unambiguous elemental composition and detailed structural information from fragmentation patterns makes it an indispensable tool in modern research and development. While other techniques like triple quadrupole MS and GC-MS have their specific applications, the comprehensive data generated by HRMS in a single analysis streamlines workflows and provides a deeper understanding of complex samples. For researchers requiring the highest level of confidence in their analytical results, HRMS is the definitive choice for the confirmation of derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Detection Limits By GC/MS/MS in SIM And MRM - Blogs - News [alwsci.com]
- 5. Comparison of conventional and enhanced mass resolution triple-quadrupole mass spectrometers for discovery bioanalytical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. emerypharma.com [emerypharma.com]
- 8. mdpi.com [mdpi.com]
- 9. utoledo.edu [utoledo.edu]
- 10. cires1.colorado.edu [cires1.colorado.edu]
Comparative Reactivity Analysis: 6-Bromopyridine-2,3-diamine in Heterocycle Synthesis
A detailed guide for researchers, scientists, and drug development professionals on the reactivity of 6-Bromopyridine-2,3-diamine compared to other key aromatic diamines in the synthesis of fused heterocyclic compounds.
This guide provides an objective comparison of the chemical reactivity of this compound against other structurally related diamines, namely 2,3-diaminopyridine, 5-Bromopyridine-2,3-diamine, and o-phenylenediamine. The comparison focuses on their performance in cyclocondensation reactions to form imidazo[4,5-b]pyridines and benzo[d]imidazoles, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1]
Introduction to Diamine Reactivity in Heterocyclic Synthesis
Aromatic diamines are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their utility stems from the nucleophilic nature of the amino groups, which readily participate in reactions with electrophilic partners to form fused ring systems. The reactivity of these diamines is significantly influenced by the electronic environment of the aromatic ring and the nature and position of any substituents.
In the context of pyridinediamines, the electron-withdrawing nature of the pyridine ring nitrogen generally decreases the nucleophilicity of the amino groups compared to their carbocyclic analogue, o-phenylenediamine. Furthermore, the presence of a halogen, such as bromine, introduces additional electronic and steric effects that can modulate the reactivity of the diamine. This guide aims to provide a comparative analysis of these effects through experimental data.
Comparative Performance in Imidazole Synthesis
A common and synthetically valuable reaction for comparing the reactivity of ortho-diamines is the Phillips cyclocondensation with aldehydes to form the corresponding fused imidazole systems. In this guide, we compare the yields of the reaction of various diamines with benzaldehyde to form the respective 2-phenyl-substituted heterocycles.
Data Presentation: Comparison of Reaction Yields
| Diamine Reactant | Product | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine | 2-Phenyl-1H-benzo[d]imidazole | Various, e.g., Reflux in EtOH | 82-97% | [1][2] |
| 2,3-Diaminopyridine | 2-Phenyl-1H-imidazo[4,5-b]pyridine | DMSO, Na₂S₂O₅ | 56% | [3][4] |
| 5-Bromopyridine-2,3-diamine | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | EtOH, I₂, Reflux | High (not quantified) | [5] |
| This compound | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | EtOH, p-benzoquinone, Reflux | Moderate (not quantified) | [6] |
Note: Direct comparative studies under identical conditions are limited in the literature. The yields reported are from different sources and may involve variations in catalysts, solvents, and reaction times. However, they provide a valuable qualitative insight into the relative reactivities.
From the available data, o-phenylenediamine generally exhibits the highest reactivity, affording excellent yields of the corresponding benzimidazole.[1][2] The pyridinediamines show comparatively lower yields, which can be attributed to the electron-withdrawing effect of the pyridine nitrogen. The presence and position of the bromine atom on the pyridine ring further modulate this reactivity.
Experimental Protocols
General Protocol for the Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridines
This protocol is a generalized procedure based on the synthesis of 2-phenyl-substituted imidazo[4,5-b]pyridines from their corresponding 2,3-diaminopyridine precursors.
Materials:
-
Appropriate 2,3-diaminopyridine derivative (e.g., 2,3-diaminopyridine, 5-bromo-2,3-diaminopyridine, or this compound) (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Oxidizing agent (e.g., p-benzoquinone or sodium metabisulfite (Na₂S₂O₅)) (1.0 - 1.1 eq)
-
Solvent (e.g., absolute ethanol or DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the 2,3-diaminopyridine derivative and the solvent.
-
Add benzaldehyde to the solution.
-
Add the oxidizing agent to the reaction mixture.
-
Heat the mixture to reflux for the specified time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-phenyl-1H-imidazo[4,5-b]pyridine derivative.[3][4][6]
Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Materials:
-
5-bromo-2,3-diaminopyridine (5.32 mmol, 1.000 g)
-
Benzaldehyde (5.32 mmol, 0.54 mL)
-
p-Benzoquinone (5.32 mmol, 0.580 g)
-
Absolute ethanol (30 mL)
Procedure:
-
A mixture of equimolar amounts of 5-bromo-2,3-diaminopyridine, benzaldehyde, and p-benzoquinone in absolute ethanol is refluxed for 24 hours.[6]
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization to afford 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.[6]
Visualizations
Experimental Workflow: Synthesis of Imidazo[4,5-b]pyridines
Caption: General workflow for the synthesis of imidazo[4,5-b]pyridines.
Signaling Pathway: Kinase Inhibition
Many imidazo[4,5-b]pyridine derivatives are investigated as kinase inhibitors. These inhibitors often target key signaling pathways implicated in diseases like cancer.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 6-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions offer unparalleled versatility for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of various palladium catalysts for the cross-coupling of 6-Bromopyridine-2,3-diamine, a key building block in medicinal chemistry.
Due to the limited availability of direct comparative studies on this compound, this guide presents data from structurally similar substrates, such as other brominated diaminopyridines and aminopyridines. This information serves as a predictive tool to guide catalyst selection and reaction optimization. The inherent electronic properties of the pyridine nitrogen and the two amino groups can influence the catalytic cycle, potentially through coordination with the palladium center, making careful selection of the catalyst system crucial for achieving high efficiency.[1]
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with substrates analogous to this compound. The data is intended to provide a baseline for catalyst selection.
Disclaimer: The quantitative data presented below is for substrates structurally similar to this compound and should be considered as a guide for reaction optimization. Actual yields with this compound may vary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organoboron compound and an organic halide.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | Moderate to Good | 5-Bromo-2-methylpyridin-3-amine |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | N/A | N/A | 6-Bromopyridin-3-amine |
| Pd₂(dba)₃ / 1 | KF | Dioxane | N/A | N/A | Good to Excellent | Lithium triisopropyl 2-pyridylboronates |
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridine Derivatives.[1][2][3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Reflux | 18 | High | 2-Amino-6-bromopyridine |
| RuPhos-precatalyst | LiHMDS | THF | 65 | 16 | 83 | 3-Bromo-2-aminopyridine |
| BrettPhos-precatalyst | LiHMDS | THF | 65 | 16 | 78 | 3-Bromo-2-aminopyridine |
| Pd(OAc)₂ / X-Phos | NaOt-Bu | Toluene | 100 | 0.17 | High | 2-Bromo-13α-estrone 3-methyl ether |
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromopyridine Derivatives.[4][5][6][7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.
| Catalyst / Co-catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 1.5 | 97 | Iodobenzene |
| PdCl₂(PPh₃)₂ | TBAF | Solvent-free | N/A | N/A | Moderate to Excellent | Aryl halides |
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling.[8][9][10]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | Et₃N | DMF | 100-120 | 12-24 | N/A | 6-Bromonicotinonitrile |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | NMP | 120-140 | 16-24 | N/A | 6-Bromonicotinonitrile |
| Pd(OAc)₂ | NBS (additive) | Toluene | 25 | 12 | Moderate to Good | Arylboronic acids |
Table 4: Comparison of Palladium Catalysts for Heck Reaction of Bromopyridine Derivatives.[1]
Experimental Protocols
Detailed experimental procedures are crucial for the successful execution and reproducibility of cross-coupling reactions.
General Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[1]
Suzuki-Miyaura Coupling Protocol (General)
This protocol is adapted from procedures for similar aminobromopyridines.[2]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at 85-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol (General)
This protocol is based on established methods for the amination of bromopyridines.[4]
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add anhydrous toluene and stir for a few minutes. Then, add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer and concentrate under vacuum. Purify the crude product by column chromatography.
Sonogashira Coupling Protocol (General)
This protocol is adapted from the coupling of other 2-amino-3-bromopyridines.[8]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF and the base (e.g., Et₃N). Then, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction by TLC.
-
Work-up: After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Heck Reaction Protocol (General)
This protocol is based on general procedures for the Heck reaction of bromopyridines.[1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand if required (e.g., P(o-tol)₃, 4-10 mol%).
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF or NMP), the base (e.g., Et₃N, 1.5-2.5 equiv.), and the alkene (1.2-1.5 equiv.).
-
Reaction: Heat the mixture to 100-140 °C with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle
The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or migratory insertion for Heck reactions), and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Yield comparison between different synthetic routes to 6-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 6-Bromopyridine-2,3-diamine, a valuable building block in medicinal chemistry and materials science. Due to a lack of directly comparative studies in published literature, this guide outlines the most plausible and well-documented synthetic pathway and discusses a potential alternative. The primary route detailed below is a two-step synthesis commencing from 2-amino-6-bromopyridine, involving nitration followed by reduction. The experimental data and protocols are based on highly analogous and well-established procedures for the synthesis of the corresponding 5-bromo isomer, providing a strong predictive basis for yield and methodology.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the proposed synthetic routes to this compound. Route 1 is a well-precedented two-step synthesis, while Route 2 is a hypothetical alternative for comparative purposes.
| Parameter | Route 1: Nitration and Reduction of 2-amino-6-bromopyridine | Route 2 (Hypothetical): Direct Amination of a Dibromo-precursor |
| Starting Material | 2-amino-6-bromopyridine | 2,3-Dibromo-6-aminopyridine |
| Key Intermediates | 6-bromo-3-nitropyridin-2-amine | Not Applicable |
| Overall Yield | Estimated 54-65% (based on analogous reactions) | Highly variable, likely lower with selectivity issues |
| Number of Steps | 2 | 1 |
| Purity of Final Product | High, purification by recrystallization is effective | Moderate to low, requires extensive purification |
| Scalability | Good, based on established procedures | Challenging due to harsh conditions and side products |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the primary synthetic route and a conceptual representation of the comparative analysis.
Caption: Synthetic workflow for this compound.
Caption: Comparison of synthetic route attributes.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via Route 1. These protocols are adapted from highly analogous, reliable procedures for the corresponding 5-bromo isomers.
Step 1: Synthesis of 6-bromo-3-nitropyridin-2-amine (Nitration)
This procedure is adapted from the nitration of 2-amino-5-bromopyridine.[1]
Materials:
-
2-amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
40% Sodium Hydroxide (NaOH) solution
Equipment:
-
Three-necked flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C using an ice bath.
-
Slowly and portion-wise, add 2-amino-6-bromopyridine to the stirred sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Once the addition is complete and the starting material is dissolved, add concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition of nitric acid, continue stirring the mixture at 0°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Heat the reaction mixture to 50-60°C for 1 hour.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a 40% sodium hydroxide solution, keeping the temperature low with an ice bath.
-
The product, 6-bromo-3-nitropyridin-2-amine, will precipitate as a yellow solid.
-
Collect the precipitate by filtration, wash with water until the washings are neutral, and dry.
Expected Yield: 78-85% (based on the analogous reaction of 2-amino-5-bromopyridine)[1].
Step 2: Synthesis of this compound (Reduction)
This procedure is adapted from the reduction of 2-amino-5-bromo-3-nitropyridine.[1]
Materials:
-
6-bromo-3-nitropyridin-2-amine
-
Reduced Iron powder
-
95% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Equipment:
-
Flask with a reflux condenser
-
Heating mantle or steam bath
Procedure:
-
In a flask fitted with a reflux condenser, charge 6-bromo-3-nitropyridin-2-amine, reduced iron powder, 95% ethanol, and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
After the reaction is complete, filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the dark residue from water to obtain this compound.
Expected Yield: 69-76% (based on the analogous reaction of 2-amino-5-bromo-3-nitropyridine)[1].
Discussion of Alternative Routes
Route 2 (Hypothetical): Direct Amination
A potential one-step alternative to Route 1 could involve the direct amination of a suitable di-substituted pyridine. For instance, the reaction of a 2,3-dihalo-6-bromopyridine with an amino source. However, this approach is fraught with challenges:
-
Regioselectivity: Controlling which halogen is substituted can be difficult, leading to a mixture of products.
-
Harsh Conditions: Buchwald-Hartwig or similar cross-coupling reactions would likely be required, which involve expensive catalysts and ligands, and may require high temperatures and pressures.
-
Starting Material Availability: The synthesis of the required dihalo-precursor may be as complex as the multi-step route it is intended to replace.
Given these challenges, the multi-step nitration and reduction pathway (Route 1) remains the more practical and predictable approach for the synthesis of this compound, offering high yields and a more straightforward purification process.
References
X-ray Crystallography of Metal Complexes with 6-Bromopyridine-2,3-diamine Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of metal complexes is a cornerstone of modern chemistry and drug development, offering insights into catalytic mechanisms, biological interactions, and the design of novel therapeutic agents. The ligand 6-Bromopyridine-2,3-diamine is a promising candidate for the formation of stable and structurally diverse metal complexes due to its bidentate nature, offering two nitrogen donor atoms for coordination. This guide provides a comparative analysis of the X-ray crystallographic data of a closely related metal complex and outlines the experimental protocols necessary for the synthesis and characterization of new complexes with this compound.
Data Presentation: A Comparative Analysis of a Related Zinc Complex
While crystallographic data for metal complexes of this compound are not yet publicly available, a detailed analysis of a closely related structure provides a valuable benchmark for future research. The crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ²N,N′}dichloridozinc dichloromethane hemisolvate offers a glimpse into the coordination behavior of a bromo-substituted pyridine ligand with a transition metal.
Table 1: Crystallographic Data for {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline}zinc(II) Chloride
| Parameter | Value |
| Chemical Formula | [ZnCl₂(C₂₀H₁₇BrN₂)]·0.5CH₂Cl₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (2) |
| b (Å) | 16.1834 (4) |
| c (Å) | 14.0109 (3) |
| α (°) | 90 |
| β (°) | 108.307 (2) |
| γ (°) | 90 |
| Volume (ų) | 2176.34 (8) |
| Z | 4 |
| Bond Length (Zn-N) (Å) | 2.098 (2) |
| Bond Length (Zn-Cl) (Å) | 2.2210 (8), 2.2319 (8) |
| Bond Angle (N-Zn-N) (°) | 80.93 (8) |
| Bond Angle (Cl-Zn-Cl) (°) | 114.78 (3) |
The zinc ion in this complex is coordinated by the two nitrogen atoms of the iminopyridine ligand and two chloride ions, resulting in a distorted tetrahedral geometry. The bond lengths and angles are typical for such coordination environments. This data serves as a crucial reference point for predicting the structures of complexes with this compound. It is anticipated that the diamine ligand will also form a five-membered chelate ring with a metal center, similar to the iminopyridine ligand.
Experimental Protocols
The synthesis and crystallization of metal complexes are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established methods for similar compounds and can be adapted for the synthesis of metal complexes with this compound.
Synthesis of the Ligand (Illustrative Example)
The synthesis of a related ligand, {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline}, involved the condensation reaction between (6-bromopyridin-2-yl)(phenyl)methanone and 2,6-dimethylaniline. A similar approach can be envisioned for the synthesis of Schiff base derivatives of this compound, or the ligand can be used directly for complexation.
General Synthesis of Metal Complexes
A general procedure for the synthesis of metal complexes involves the reaction of the ligand with a metal salt in a suitable solvent.
-
Dissolve the this compound ligand in a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile).
-
In a separate flask, dissolve the metal salt (e.g., ZnCl₂, Cu(NO₃)₂, Ni(OAc)₂) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution while stirring.
-
The reaction mixture may be heated or stirred at room temperature for a period of time to ensure complete reaction.
-
The resulting solid complex can be isolated by filtration, washed with the solvent, and dried under vacuum.
Crystallization
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step.
-
Slow Evaporation: Dissolve the purified complex in a suitable solvent or a mixture of solvents. The container is then loosely covered to allow for the slow evaporation of the solvent over several days or weeks.
-
Vapor Diffusion: A solution of the complex is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the complex is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the complex and promoting crystallization.
-
Cooling: A saturated solution of the complex at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
X-ray Diffraction Analysis
Once suitable crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis. The diffraction data is collected and processed to determine the crystal structure, including the unit cell parameters, space group, and atomic coordinates.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of metal complexes with this compound.
Caption: Experimental workflow for the synthesis and crystallographic analysis of metal complexes.
Caption: Logical relationship between the ligand and the resulting metal complex structure.
Comparison with Alternatives
While data for this compound complexes is awaited, a comparison with other diimine and pyridine-based ligands can provide valuable context. For instance, the coordination chemistry of 2,2'-bipyridine and 1,10-phenanthroline is well-established, and these ligands typically form stable five-membered chelate rings with metal ions. The introduction of a bromine atom on the pyridine ring, as seen in the related zinc complex, can influence the electronic properties of the ligand and potentially the catalytic activity of the resulting complex. Furthermore, the amino groups in this compound offer possibilities for hydrogen bonding interactions, which can play a significant role in the supramolecular assembly of the crystal structure.
Conclusion
The exploration of metal complexes with this compound holds significant promise for the development of new materials and potential therapeutic agents. While direct crystallographic data is not yet available, the detailed analysis of a closely related zinc complex provides a strong foundation for future research. The experimental protocols outlined in this guide offer a clear pathway for the synthesis and characterization of these novel compounds. The systematic study of these complexes, starting with the protocols described herein, will undoubtedly contribute to a deeper understanding of their structure-property relationships and unlock their full potential in various scientific and industrial applications.
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Bromopyridine-Derived Isomers
For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Within the vast chemical space of potential inhibitors, bromopyridine-based scaffolds have emerged as a privileged structure. However, the precise placement of substituents on the pyridine ring can dramatically alter biological activity. This guide provides a comparative analysis of the biological activity of isomers derived from brominated pyridine diamines and related structures, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
This analysis focuses on how the positional isomerism of bromo- and amino- substituents on the pyridine core influences kinase inhibition, cellular activity, and ultimately, the potential for therapeutic development. We will delve into supporting experimental data, detailed methodologies, and the signaling pathways these compounds modulate.
Isomeric Positioning: A Key Determinant of Kinase Inhibition
The strategic placement of bromine and amine functionalities on the pyridine ring is a critical factor in dictating the potency and selectivity of kinase inhibitors. The bromine atom often serves as a key interaction point within the ATP-binding pocket of kinases, while the amino groups can form crucial hydrogen bonds.
A compelling example of the impact of isomeric substitution can be found in the study of 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Although not strictly bromopyridinediamines, these structures share the core feature of a brominated aminopyridine moiety and serve as an excellent case study.
Comparative Biological Activity of Pyrido[d]pyrimidine Isomers
The following table summarizes the in vitro activity of isomeric pyrido[d]pyrimidine derivatives against EGFR tyrosine kinase and their antiproliferative effects on tumor cells.
| Compound ID | Pyrido[d]pyrimidine Isomer | Substituent at Position 6 | Substituent at Position 7 | EGFR Kinase IC50 (nM)[1] | Tumor Cell Growth IC50 (nM)[1] |
| 1 | pyrido[2,3-d]pyrimidine | - | 7-methoxy | >1000 | >10000 |
| 2 | pyrido[2,3-d]pyrimidine | 6-methoxy | - | 0.3 | 150 |
| 3 | pyrido[3,2-d]pyrimidine | - | 7-methoxy | 1.1 | 1500 |
| 4 | pyrido[3,2-d]pyrimidine | 6-methoxy | - | 0.05 | 100 |
| 5 | pyrido[3,4-d]pyrimidine | - | 7-methoxy | 2.5 | 2500 |
| 6 | pyrido[3,4-d]pyrimidine | 6-methoxy | - | 0.08 | 150 |
| 7 | pyrido[4,3-d]pyrimidine | - | 7-methoxy | 0.03 | 80 |
| 8 | pyrido[4,3-d]pyrimidine | 6-methoxy | - | 0.03 | 100 |
Data is synthesized from a study on isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines for illustrative purposes.[1]
From this data, it is evident that the arrangement of the nitrogen atom within the pyridine ring system and the position of the methoxy substituent significantly impact the inhibitory activity against EGFR. For instance, the pyrido[3,2-d]pyrimidine and pyrido[4,3-d]pyrimidine scaffolds (compounds 3, 4, 7, and 8) generally exhibit more potent EGFR inhibition compared to the pyrido[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine isomers.
Signaling Pathways Modulated by Bromopyridine-Based Kinase Inhibitors
Bromopyridine derivatives often target key signaling pathways implicated in cancer and inflammatory diseases. The c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways are common targets for such inhibitors.
Caption: MAPK signaling pathway targeted by bromopyridine inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of bromopyridine-derived kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Reagents and Materials : Recombinant human kinase (e.g., EGFR, JNK1), ATP, substrate peptide, kinase buffer, 96-well plates, and the test compounds.
-
Procedure :
-
The test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.
-
The kinase, substrate peptide, and kinase buffer are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as a fluorescence-based assay or radiometric assay.
-
-
Data Analysis : The percentage of kinase activity is plotted against the logarithm of the compound concentration, and the IC50 value is determined by non-linear regression analysis.
Caption: Workflow for in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture : Human tumor cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration causing 50% inhibition of cell growth) is determined.
Conclusion
The biological activity of bromopyridine-derived compounds is exquisitely sensitive to the isomeric arrangement of their substituents. As demonstrated by the pyrido[d]pyrimidine case study, minor changes in the position of a nitrogen atom or a methoxy group can lead to orders of magnitude differences in kinase inhibitory potency. This underscores the importance of a detailed structure-activity relationship analysis in the design of novel kinase inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued exploration and optimization of this promising class of therapeutic agents. Future work should focus on synthesizing and evaluating a broader range of bromopyridinediamine isomers to further elucidate the SAR and identify candidates with superior potency and selectivity.
References
A Spectroscopic Journey: Unveiling the Chemical Signatures of 6-Bromopyridine-2,3-diamine and Its Precursors
A detailed comparative analysis of the spectroscopic characteristics of 6-Bromopyridine-2,3-diamine and its synthetic precursors, 2-Amino-6-bromopyridine and 2-Amino-6-bromo-3-nitropyridine, provides crucial insights for researchers and professionals in drug discovery and chemical synthesis. This guide offers a comprehensive examination of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and visual workflows.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a two-step pathway. The journey begins with the commercially available 2-Amino-6-bromopyridine, which undergoes nitration to yield the intermediate 2-Amino-6-bromo-3-nitropyridine. Subsequent reduction of the nitro group affords the final product, this compound. Each transformation imparts distinct changes to the molecule's spectroscopic fingerprint, allowing for clear differentiation and characterization at each stage.
The Synthetic Pathway: A Visual Overview
The synthetic route from 2-Amino-6-bromopyridine to this compound is a fundamental example of aromatic substitution and functional group transformation.
Figure 1: Synthetic pathway for this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring and quality control.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2-Amino-6-bromopyridine | ~7.3 (t) | Triplet | H-4 |
| ~6.6 (d) | Doublet | H-5 | |
| ~6.4 (d) | Doublet | H-3 | |
| ~4.6 (br s) | Broad Singlet | -NH₂ | |
| 2-Amino-6-bromo-3-nitropyridine | ~8.4 (d) | Doublet | H-4 |
| ~7.0 (d) | Doublet | H-5 | |
| ~6.5 (br s) | Broad Singlet | -NH₂ | |
| This compound | ~7.0 (d) | Doublet | H-4 |
| ~6.5 (d) | Doublet | H-5 | |
| ~4.8 (br s) | Broad Singlet | 2-NH₂ | |
| ~4.5 (br s) | Broad Singlet | 3-NH₂ |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Amino-6-bromopyridine | ~159 | C2 |
| ~141 | C6 | |
| ~140 | C4 | |
| ~111 | C5 | |
| ~108 | C3 | |
| 2-Amino-6-bromo-3-nitropyridine | ~155 | C2 |
| ~142 | C6 | |
| ~138 | C4 | |
| ~130 | C3 | |
| ~115 | C5 | |
| This compound | ~148 | C2 |
| ~145 | C6 | |
| ~138 | C3 | |
| ~125 | C4 | |
| ~110 | C5 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-Amino-6-bromopyridine | 3400-3200 | N-H stretching |
| ~1620 | N-H bending | |
| ~1580, 1450 | C=C/C=N stretching | |
| ~780 | C-H out-of-plane bending | |
| ~600 | C-Br stretching | |
| 2-Amino-6-bromo-3-nitropyridine | 3400-3200 | N-H stretching |
| ~1630 | N-H bending | |
| ~1580, 1450 | C=C/C=N stretching | |
| ~1530, 1350 | NO₂ stretching (asymm, symm) | |
| ~800 | C-H out-of-plane bending | |
| ~600 | C-Br stretching | |
| This compound | 3450-3200 | N-H stretching (two bands) |
| ~1620 | N-H bending | |
| ~1590, 1470 | C=C/C=N stretching | |
| ~800 | C-H out-of-plane bending | |
| ~600 | C-Br stretching |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks |
| 2-Amino-6-bromopyridine | C₅H₅BrN₂ | 173.01 | 173/175 [M]⁺, 94 [M-Br]⁺ |
| 2-Amino-6-bromo-3-nitropyridine | C₅H₄BrN₃O₂ | 218.01 | 218/220 [M]⁺, 202/204 [M-O]⁺, 172/174 [M-NO₂]⁺ |
| This compound | C₅H₆BrN₃ | 188.03 | 188/190 [M]⁺, 109 [M-Br]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample (solid)
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Sample
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, where it is vaporized and ionized.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The process of characterizing these compounds follows a logical progression, starting from synthesis and moving through purification and spectroscopic identification.
Figure 2: General workflow for the spectroscopic characterization of a synthesized compound.
A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Bromopyridine-2,3-diamine
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates like 6-Bromopyridine-2,3-diamine is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The information presented is based on established analytical practices and data from similar compounds.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
At a Glance: Key Performance Metrics
| Parameter | HPLC-UV Method (Projected) | LC-MS/MS Method (Projected) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass-to-charge ratio. |
| Stationary Phase | C18 Reverse-Phase Column | C18 Reverse-Phase Column |
| Mobile Phase | Acetonitrile and Water with a buffer (e.g., phosphate buffer). | Acetonitrile and Water with a volatile modifier (e.g., formic acid). |
| Detection | UV-Vis Detector (e.g., 254 nm) | Triple Quadrupole Mass Spectrometer |
| Sensitivity | Lower | Higher |
| Selectivity | Lower | Higher |
| Run Time | ~10 minutes | ~5 minutes |
Quantitative Data Summary
The following tables summarize the typical validation parameters for the two proposed methods. These values are representative of what can be expected for the analysis of small molecules in a pharmaceutical setting.[1][2][3]
Table 1: Linearity
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | Relevant to assay |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Minimal |
| Slope | Consistent | Consistent | Consistent |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | HPLC-UV Method (% Recovery) | LC-MS/MS Method (% Recovery) | Acceptance Criteria |
| Low QC | 98.5 - 101.2 | 99.1 - 100.8 | 98.0 - 102.0% |
| Mid QC | 99.0 - 100.5 | 99.5 - 100.3 | 98.0 - 102.0% |
| High QC | 98.8 - 101.0 | 99.2 - 101.1 | 98.0 - 102.0% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | HPLC-UV Method (% RSD) | LC-MS/MS Method (% RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | ≤ 2.0% | ≤ 5.0% | ≤ 2.0% (Assay) / ≤ 15% (Bioanalysis) |
| Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 5.0% | ≤ 2.0% (Assay) / ≤ 15% (Bioanalysis) |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| LOD (µg/mL) | ~0.3 | ~0.003 |
| LOQ (µg/mL) | ~1.0 | ~0.01 |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS analysis of this compound are presented below. These protocols are based on established methods for similar pyridine-based compounds and can be optimized for specific analytical requirements.
Method 1: HPLC-UV Analysis
This method is adapted from a reverse-phase HPLC procedure for bromopyridine derivatives.[4][5]
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 3.0
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Calibration Standards:
-
Prepare a stock solution of this compound at 1 mg/mL in the initial mobile phase.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
Method 2: LC-MS/MS Analysis
This method is based on general procedures for the analysis of polar pharmaceutical compounds.[6][7]
1. Instrumentation:
-
A liquid chromatograph coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3 min: 2% to 98% B
-
3-4 min: 98% B
-
4-4.1 min: 98% to 2% B
-
4.1-5 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Quantifier: To be determined by direct infusion of the analyte. A hypothetical transition could be m/z 188 -> 109.
-
Qualifier: To be determined by direct infusion of the analyte. A hypothetical transition could be m/z 188 -> 82.
-
-
Ion Source Temperature: 500 °C
-
Capillary Voltage: 3500 V
4. Sample Preparation:
-
Dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
-
Further dilute with the same solvent for analysis.
5. Calibration Standards:
-
Prepare a stock solution of this compound at 100 µg/mL in 50:50 water:acetonitrile.
-
Perform serial dilutions to prepare calibration standards ranging from 0.01 µg/mL to 10 µg/mL.
Visualizations
The selection of an appropriate analytical technique and the validation of the chosen method are critical steps in ensuring the quality and reliability of research data. The following diagrams illustrate the decision-making process and the experimental workflow for analytical method validation.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Decision-making flowchart for selecting between HPLC-UV and LC-MS/MS.
References
- 1. pharmtech.com [pharmtech.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. resolian.com [resolian.com]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Benchmarking the Efficiency of 6-Bromopyridine-2,3-diamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of Imidazo[4,5-b]pyridines
6-Bromopyridine-2,3-diamine is a pivotal precursor in the synthesis of various heterocyclic compounds, particularly the imidazo[4,5-b]pyridine scaffold, which is of significant interest in medicinal chemistry due to its structural analogy to purines. This guide provides an objective comparison of the efficiency of this compound in key cyclocondensation reactions, alongside alternative synthetic routes. Experimental data is presented to support the comparison, and detailed methodologies are provided for key reactions.
Quantitative Data Summary
The efficiency of this compound (often referred to as 5-bromo-2,3-diaminopyridine in the literature) in the synthesis of 6-bromo-1H-imidazo[4,5-b]pyridine derivatives is summarized in the table below. The primary reaction pathway involves the cyclocondensation of the diamine with an appropriate electrophilic reagent, such as an aldehyde or a carboxylic acid.
| Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | DMSO, Na₂S₂O₅ | 91.4 | [1] |
| Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Absolute ethanol, p-benzoquinone, reflux, 24h | 46 | [2][3] |
| Various aromatic carboxylic acids | 6-Bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines | Etan's reagent, reflux | up to 96 | [4] |
| 4-chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | Microwave irradiation | 96 | [5] |
| 4-nitrobenzaldehyde | 6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Microwave irradiation | 94 | [5] |
Experimental Protocols
Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (High Yield)[1]
-
Materials: 5-bromo-2,3-diaminopyridine (1.00 g, 5.31 mmol), benzaldehyde (0.56 g, 5.31 mmol), sodium metabisulfite (Na₂S₂O₅) (0.55 g, 2.92 mmol), Dimethyl sulfoxide (DMSO) (5 mL).
-
Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine and benzaldehyde in DMSO.
-
Add sodium metabisulfite to the solution.
-
The reaction is carried out to obtain the final product.
-
The resulting light brown powder is isolated.
-
Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Alternative Protocol)[2][3]
-
Materials: 5-bromo-2,3-diaminopyridine (1.000 g, 5.32 mmol), benzaldehyde (0.54 mL, 5.32 mmol), p-benzoquinone (0.580 g, 5.32 mmol), absolute ethanol (30 mL).
-
Procedure:
-
Combine 5-bromo-2,3-diaminopyridine, benzaldehyde, and p-benzoquinone in absolute ethanol.
-
Reflux the reaction mixture for 24 hours.
-
After cooling, the product is isolated.
-
Alternative Synthetic Routes
While the cyclocondensation of this compound is a common and often efficient method, alternative strategies for the synthesis of the imidazo[4,5-b]pyridine core exist. These routes may offer advantages in terms of starting material availability or for accessing different substitution patterns.
One notable alternative involves a multi-step synthesis starting from 2-chloro-3-nitropyridine. This pathway typically includes a nucleophilic substitution of the chloride, followed by reduction of the nitro group to an amine, and subsequent cyclization. For instance, a series of imidazo[4,5-b]pyridine derivatives have been synthesized from 2-chloro-3-nitropyridine with reported yields for the cyclization step ranging from good to excellent (80%-93%).[6]
Solid-phase synthesis offers another approach to 1,2,5-substituted 7-azabenzimidazole derivatives (isomers of imidazo[4,5-b]pyridines). This methodology involves attaching a primary amine to an aldehyde resin, followed by coupling with 6-chloro-5-nitro-nicotinyl chloride and subsequent cyclization.[6]
Mandatory Visualizations
Reaction Workflow: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
Caption: Synthetic workflow for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.
Logical Relationship: Key Steps in Imidazo[4,5-b]pyridine Formation
Caption: Key mechanistic steps in the formation of the imidazo[4,5-b]pyridine ring.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of 6-Bromopyridine-2,3-diamine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of 6-Bromopyridine-2,3-diamine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and computational studies on this specific compound, this document presents a hypothetical framework based on established Density Functional Theory (DFT) protocols and compares its predicted electronic characteristics with experimentally and computationally determined data for structurally related pyridine derivatives.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel therapeutic agents and functional materials. The presence of amino and bromo substituents on the pyridine ring is expected to significantly influence its electronic properties, such as the frontier molecular orbital (FMO) energies (HOMO and LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). Understanding these properties is crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions.
This guide outlines a standard computational protocol for a DFT study of this compound and presents a comparative analysis with related compounds for which data is available.
Experimental and Computational Protocols
A detailed protocol for the computational investigation of this compound using DFT is provided below. This methodology is designed to ensure accuracy and consistency with standard practices in the field.
Density Functional Theory (DFT) Calculations
The electronic properties of this compound would be investigated using DFT calculations. The geometry of the molecule would first be optimized to its ground state. Subsequently, frequency calculations would be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Software: Gaussian 16 or similar quantum chemistry package.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, suitable for describing the electronic structure of molecules containing heteroatoms and for calculating electronic properties.
-
Properties Calculated:
-
Optimized molecular geometry.
-
Frontier Molecular Orbital (FMO) energies: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO-LUMO energy gap (ΔE).
-
Molecular Electrostatic Potential (MEP) map.
-
Mulliken atomic charges.
-
The following diagram illustrates the typical workflow for such a DFT study.
Comparative Analysis of Electronic Properties
To contextualize the predicted electronic properties of this compound, a comparison with related pyridine derivatives is essential. The following table summarizes the available computational data for similar molecules. The values for this compound are left as placeholders to be filled upon completion of the proposed DFT study.
| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| This compound | B3LYP/6-311++G(d,p) | [Predicted] | [Predicted] | [Predicted] | This Study |
| 2-bromo-3-hydroxy-6-methylpyridine | B3LYP/6-311G(d,p) | - | - | -5.39512 | [1] |
| 2,3-Diamino-5-bromopyridine | CAM-B3LYP/6-31G(d,p) | - | - | - | [2] |
| 6-Bromopyridine-2-carbaldehyde | B3LYP/6-311++G(d,p) | - | - | - | [3] |
Note: Direct HOMO and LUMO values were not always available in the cited literature; sometimes only the gap is reported.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[1] A smaller gap generally implies higher reactivity. It is anticipated that the electron-donating amino groups in this compound will raise the HOMO energy level, while the electron-withdrawing bromine atom and the pyridine ring nitrogen will lower the LUMO energy level, likely resulting in a relatively small HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map is expected to show negative potential (red/yellow regions) around the nitrogen atoms of the pyridine ring and the amino groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is expected around the hydrogen atoms of the amino groups, making them potential sites for nucleophilic interactions. A study on a related compound, 2,3-Diamino-5-bromopyridine, utilized MEP maps to identify nucleophilic and electrophilic regions.[2]
The logical relationship for predicting reactivity based on MEP is illustrated in the diagram below.
Conclusion
This guide has outlined a comprehensive DFT-based approach for characterizing the electronic properties of this compound. By following the proposed computational protocol, researchers can obtain valuable insights into the molecule's frontier molecular orbitals, HOMO-LUMO gap, and molecular electrostatic potential. The comparative analysis with related pyridine derivatives provides a framework for interpreting these results and understanding the structure-property relationships. This information is critical for the rational design of new molecules with desired electronic and reactive properties for applications in drug development and materials science. Further experimental studies, such as UV-Vis spectroscopy and cyclic voltammetry, are recommended to validate the computational predictions.
References
Comparative study of microwave vs. conventional heating for synthesis
A Comparative Guide to Microwave and Conventional Heating in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the quest for more efficient, rapid, and sustainable synthetic methodologies is perpetual. The method of heating a reaction is a fundamental parameter that can dramatically influence its outcome. This guide provides an objective comparison between microwave-assisted synthesis and conventional heating methods, supported by experimental data and detailed protocols.
The Fundamental Difference: Heating Mechanisms
Conventional heating techniques, such as oil baths or heating mantles, transfer energy to the reaction vessel indirectly. Heat is first transferred to the walls of the vessel by conduction and then to the reaction mixture through convection.[1] This process is relatively slow and can create a significant temperature gradient within the sample, with the vessel walls being hotter than the bulk of the reaction mixture.[2]
Microwave-assisted synthesis, on the other hand, utilizes the ability of certain molecules (polar molecules or ions) to transform electromagnetic energy into heat.[3][4] This dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[4][5] In dipolar polarization, polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[4][5] Ionic conduction involves the oscillation of ions back and forth under the influence of the microwave field, which also generates heat.[4][5] This direct and uniform heating of the reaction mixture is a key advantage of microwave synthesis.[2][6][7]
Performance Comparison: A Quantitative Look
Microwave-assisted synthesis has been shown to offer significant advantages over conventional methods in terms of reaction time, yield, and sometimes even product purity. The ability to rapidly heat the reaction mixture to temperatures above the solvent's boiling point in sealed vessels contributes to dramatic rate enhancements.[4] Below are comparative data from various synthetic transformations.
Synthesis of Phenytoin
Phenytoin, an anticonvulsant drug, can be synthesized via the Biltz synthesis from benzil and urea. The microwave-assisted approach shows a remarkable reduction in reaction time and an increase in yield.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2 - 20 hours | 1 - 10 minutes | [3] |
| Yield | ~50% | ~90% | [8] |
Synthesis of Chalcones
Chalcones are important intermediates in the biosynthesis of flavonoids and exhibit a wide range of biological activities. Their synthesis via Claisen-Schmidt condensation is significantly accelerated by microwave irradiation.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 10 - 40 hours | 1 - 5 minutes | [2] |
| Yield | 71 - 87% | 78 - 92% | [2] |
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a class of heterocyclic compounds with diverse pharmacological properties. Microwave irradiation drastically reduces the time required for their synthesis.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2.5 - 10 hours | 1.5 - 4 minutes | [9] |
| Yield | 40 - 75% | 80 - 95% | [9] |
Synthesis of Quinoxaline Derivatives
Quinoxaline derivatives are another class of heterocyclic compounds with important biological activities. The synthesis of N-(pyrimidin-2-yl)quinoxaline-2-amine demonstrates the efficiency of microwave heating.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 5 - 6 days | 10 minutes | [10] |
| Yield | 30% | 90% | [10] |
Biginelli Reaction
The Biginelli reaction is a multi-component reaction used to synthesize dihydropyrimidinones. The use of microwave irradiation can significantly shorten reaction times.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 3 - 8 hours | 2 - 6 minutes | [1] |
| Yield | 70 - 92% | 80 - 95% | [1] |
Experimental Protocols
Detailed methodologies for representative syntheses are provided below. These protocols are based on published procedures and are intended to illustrate the practical differences between the two heating methods.
General Experimental Workflow
The general workflow for both methods is similar, with the key difference being the mode of heating.
Synthesis of Phenytoin
Conventional Method
-
A mixture of benzil (10 mmol) and urea (15 mmol) is refluxed in the presence of aqueous sodium hydroxide and ethanol.
-
The reaction is heated for approximately 2 hours.
-
The mixture is then cooled to room temperature.
-
The solution is poured into water and mixed thoroughly.
-
The solution is filtered under suction, and the filtrate is made strongly acidic with concentrated HCl to precipitate the product.
-
The crude product is filtered, washed, and recrystallized.
Microwave-Assisted Method
-
A mixture of benzil (10 mmol), urea (15 mmol), and aqueous sodium hydroxide is prepared in a microwave-safe vessel, often without ethanol.
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated for 6-7 minutes at a temperature of 90-120°C.
-
After cooling, the reaction mixture is worked up in a similar manner to the conventional method.
Synthesis of Ferrocenyl Chalcones
Conventional Method
-
Equimolar amounts of acetylferrocene and a substituted benzaldehyde are dissolved in ethanol.
-
An aqueous solution of KOH is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC and can take between 10 to 40 hours for completion.
-
Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl.
-
The precipitated product is filtered, washed with water, and dried.
Microwave-Assisted Method
-
Equimolar amounts of acetylferrocene and a substituted benzaldehyde are placed in a microwave vial with ethanolic KOH.
-
The vial is sealed and subjected to microwave irradiation at 100°C with stirring for 1 to 5 minutes.
-
Reaction progress is monitored by TLC.
-
The work-up procedure is similar to the conventional method.[2]
Suzuki Coupling Reaction
Conventional Method (Thermal Heating)
-
An aryl halide (0.5 mmol) and a boronic acid (0.55 mmol) are dissolved in a suitable solvent (e.g., ethylene glycol dimethyl ether).
-
A palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol) and a base (e.g., cesium fluoride, 1.25 mmol) are added.
-
The mixture is heated in a sealed tube at 120°C for several hours (e.g., 3.5 to 8 hours).
-
After cooling, the product is filtered, the solvent is removed, and the crude product is purified by column chromatography.
Microwave-Assisted Method
-
The same reactants and reagents are combined in a microwave vial.
-
The vial is sealed and irradiated in a microwave reactor at 120°C for 10 to 20 minutes.
-
The work-up and purification are the same as the conventional method.
Conclusion
Microwave-assisted synthesis presents a compelling alternative to conventional heating, offering substantial reductions in reaction times and often leading to higher yields and cleaner reactions.[8] The direct and uniform heating mechanism minimizes the formation of byproducts and allows for rapid optimization of reaction conditions. While the initial investment in specialized equipment may be a consideration, the gains in productivity, energy efficiency, and alignment with the principles of green chemistry make microwave synthesis an invaluable tool for the modern chemical laboratory.[6]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 3. wjpmr.com [wjpmr.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. mdpi.com [mdpi.com]
- 7. academicjournals.org [academicjournals.org]
- 8. ajrconline.org [ajrconline.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 6-Bromopyridine-2,3-diamine: A Procedural Guide
Proper disposal of 6-Bromopyridine-2,3-diamine is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, in line with general best practices for hazardous chemical waste management.
Key Properties and Identifiers
A summary of the essential quantitative data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 129012-04-0 |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
Hazard Profile and Safety Precautions
While a comprehensive hazard profile for this compound is not fully detailed in all safety data sheets, related brominated pyridine compounds are known to be harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[1][2][3][4][5] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, regional, and national regulations.[1][4] The following is a general procedural outline for its proper disposal:
-
Waste Characterization and Segregation :
-
Characterize the waste material. Determine if it is unused, contaminated, or a residue.
-
Segregate the this compound waste from other chemical waste streams to avoid incompatible mixtures. It should be classified as a halogenated organic waste.
-
-
Containerization and Labeling :
-
Use a dedicated, properly sealed, and chemically resistant container for the waste.
-
The container must be clearly labeled with the chemical name "this compound," the associated hazards (e.g., "Harmful," "Irritant"), and the accumulation start date.
-
-
Storage :
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Provide the contractor with a complete and accurate description of the waste.
-
-
Spill Management :
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.[1]
-
Clean the spill area thoroughly.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 6-Bromopyridine-2,3-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Bromopyridine-2,3-diamine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. While a complete toxicological profile is not available, the available safety data and the chemical's structure as a halogenated aromatic amine suggest that it should be handled with caution. The primary routes of exposure are inhalation, skin contact, and eye contact.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Physical Form | Solid |
| CAS Number | 129012-04-0 |
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
A risk assessment should be conducted before handling this compound to ensure all potential hazards are identified and mitigated.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes of solutions and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), a flame-retardant lab coat, and closed-toe shoes.[1][2] | Prevents skin contact which can lead to irritation or absorption. |
| Respiratory Protection | Use in a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary. | Minimizes inhalation of harmful dust and vapors. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Detailed Methodology:
-
Preparation :
-
Review SDS : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don PPE : Equip yourself with the personal protective equipment detailed in the table above.
-
Prepare Work Area : Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Place all necessary equipment and reagents within the fume hood.
-
-
Handling :
-
Weighing : Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.
-
Dissolving : If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Experimental Procedures : Conduct all subsequent steps of your experiment within the chemical fume hood. Keep the sash at the lowest practical height.
-
-
Cleanup :
-
Decontaminate Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.
-
Spill Management : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be treated as hazardous waste.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including unused product, contaminated labware (pipette tips, vials), and solutions.
-
This compound is a halogenated organic compound. It is critical to segregate it into a designated "Halogenated Organic Waste" stream.[3][4] Do not mix with non-halogenated waste.
-
-
Waste Collection and Containment :
-
Solid Waste : Collect solid waste in a clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).
-
Liquid Waste : Use a dedicated, leak-proof, and shatter-resistant container for liquid waste, also clearly labeled "Halogenated Organic Liquid Waste." Do not overfill containers; a general guideline is to fill to no more than 80% capacity.
-
Ensure all waste containers are kept closed except when adding waste.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service. Chemical treatment or neutralization in the lab is not recommended without specific, validated protocols.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
